ATPase-IN-5
Description
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Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S/c1-14-10(11-12-13-14)18-5-9(17)6-2-3-7(15)8(16)4-6/h2-4,15-16H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKSVHZBXBNSJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)C2=CC(=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of Pma1p Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific inhibitor "ATPase-IN-5" could not be identified in publicly available scientific literature. This guide therefore provides a comprehensive overview of the discovery and synthesis of inhibitors targeting the fungal plasma membrane H+-ATPase (Pma1p), using publicly documented examples.
Introduction: Pma1p as a Promising Antifungal Drug Target
The plasma membrane H+-ATPase, Pma1p, is an essential protein in fungi and plants.[1] It belongs to the P-type ATPase family and functions as an ATP-driven proton pump, extruding protons from the cytoplasm to the extracellular space. This process is crucial for maintaining the intracellular pH and generating the electrochemical proton gradient necessary for nutrient uptake.[1] Given that Pma1p is highly conserved among fungal species and absent in mammals, it represents a promising target for the development of novel, broad-spectrum antifungal drugs with potentially low host toxicity.[1] Inhibition of Pma1p disrupts essential cellular functions, leading to fungal cell death.
Discovery of Pma1p Inhibitors: Screening Strategies and Known Compounds
The discovery of novel Pma1p inhibitors typically involves high-throughput screening (HTS) of large compound libraries, followed by a cascade of secondary assays to confirm activity, selectivity, and mechanism of action.
Experimental Workflow: High-Throughput Screening for Pma1p Inhibitors
A typical workflow for identifying and validating Pma1p inhibitors is outlined below. The process begins with a primary screen to identify compounds that inhibit the ATPase activity of Pma1p. Hits from the primary screen are then subjected to counterscreens to eliminate non-specific inhibitors and compounds that interfere with the assay itself. Confirmed hits are then characterized in terms of their potency (IC50) and their effects on fungal cell growth.
Caption: A generalized workflow for the discovery of Pma1p inhibitors.
Quantitative Data: Known Pma1p Inhibitors
A variety of compounds have been identified as inhibitors of Pma1p. The table below summarizes the half-maximal inhibitory concentrations (IC50) for several of these inhibitors against Saccharomyces cerevisiae Pma1p (ScPma1p), unless otherwise noted.
| Inhibitor | Chemical Class | IC50 (µM) | Reference |
| NSC11668 | Pyrazolopyrimidine | 4.4 | [2] |
| Hitachimycin | Macrolactam | 7.8 | [2] |
| BM2 | Cationic Peptide | 0.5 | [3] |
| Omeprazole | Benzimidazole | 430 (at pH 3) | [3] |
| Tellimagrandin II | Ellagitannin | Not specified | [1] |
| Ebselen | Organoselenium | Not specified | [1] |
Synthesis of Pma1p Inhibitors: A Case Study of Si01
While detailed, step-by-step synthesis protocols for many proprietary Pma1p inhibitors are not publicly available, the general synthetic strategy for some compounds has been described. For instance, the synthesis of Si01, a candidate inhibitor of S. cerevisiae Pma1, has been outlined.[4]
The synthesis of Si01 involves a multi-step process, a generalized schematic of which is presented below. The specific reagents, reaction conditions, and purification methods would be detailed in a full synthetic protocol.
Caption: A simplified schematic of the synthesis of the Pma1p inhibitor Si01.
Experimental Protocols
This section provides detailed methodologies for key experiments in the discovery and characterization of Pma1p inhibitors.
Protocol 1: Pma1p ATPase Activity Assay (Phosphate Detection)
This protocol is adapted from established methods for measuring Pma1p activity by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.[5][6][7]
Objective: To measure the rate of ATP hydrolysis by Pma1p in the presence and absence of a test inhibitor.
Materials:
-
Purified Pma1p enzyme (e.g., from yeast plasma membrane preparations)
-
Assay Buffer: 20 mM MES/KOH (pH 5.9), 10 mM MgSO4, 50 mM KNO3, 5 mM NaN3, 3.5 mM Na2MoO4
-
ATP solution (e.g., 0-6 mM in assay buffer)
-
Test inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate detection reagent (e.g., Baginski assay reagent or a commercial kit like ADP-Glo™[8])
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all buffers and solutions. The final concentration of the inhibitor's solvent (e.g., DMSO) should be consistent across all wells and should not exceed a level that affects enzyme activity (typically <1%).
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add the test inhibitor at various concentrations to the test wells. Include a vehicle control (solvent only) and a positive control inhibitor if available.
-
Add the purified Pma1p enzyme to all wells except for a "no enzyme" control.
-
Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Start the reaction by adding the ATP solution to all wells.
-
Incubation: Incubate the plate at 30°C for a fixed period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination and Detection:
-
Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions. This reagent typically contains a strong acid to stop the reaction and a chromogenic agent that reacts with the released phosphate.
-
Allow time for color development as specified by the detection kit.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
Protocol 2: IC50 Determination
Objective: To determine the concentration of an inhibitor that reduces Pma1p activity by 50%.
Procedure:
-
Perform the Pma1p ATPase Activity Assay (Protocol 1) with a serial dilution of the inhibitor. A typical concentration range might span several orders of magnitude around the estimated IC50.
-
Data Analysis:
-
Subtract the background absorbance (from the "no enzyme" control) from all other readings.
-
Calculate the percentage of Pma1p activity for each inhibitor concentration relative to the vehicle control (100% activity).
-
Plot the percentage of activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism). The equation is typically: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
-
The IC50 is the concentration of the inhibitor at which the response is halfway between the top and bottom plateaus of the curve.
-
Pma1p-Related Signaling Pathways
Pma1p activity is intricately linked to cellular signaling networks, most notably the Target of Rapamycin Complex 1 (TORC1) pathway, which is a central regulator of cell growth.[9][10] In yeast, the influx of protons (H+) that occurs during nutrient uptake stimulates Pma1p activity.[9] This activated state of Pma1p is then required for the subsequent activation of TORC1.[1][10][11]
Pma1p and TORC1 Activation Pathway
The following diagram illustrates the proposed signaling relationship where H+ influx, coupled with nutrient transport, leads to Pma1p-dependent TORC1 activation.
Caption: Signaling pathway linking nutrient uptake to TORC1 activation via Pma1p.
Conclusion
Pma1p remains a validated and attractive target for the development of new antifungal agents. The discovery process for Pma1p inhibitors relies on robust high-throughput screening assays and a comprehensive understanding of the enzyme's biochemistry. While challenges remain in achieving high specificity and potency, the diverse chemical scaffolds of known inhibitors provide a strong foundation for future drug development efforts. Further research into the detailed structure of Pma1p and its inhibitor binding sites will be crucial for the rational design of the next generation of antifungal therapies.
References
- 1. Signal integration in the (m)TORC1 growth pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Antifungal H+-ATPase Inhibitors with Effect on Plasma Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of P-type H+-ATPase Pma1 inhibitors that extend chronological lifespan in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis method and application of Silicon dioxide_Chemicalbook [chemicalbook.com]
- 7. Isolation of native plasma membrane H+‐ATPase (Pma1p) in both the active and basal activation states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | The TOR Signaling Pathway in Spatial and Temporal Control of Cell Size and Growth [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
ATPase-IN-5: A Novel Pma1p Inhibitor for Antifungal Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ATPase-IN-5 emerges as a promising novel antifungal agent targeting the essential fungal plasma membrane H+-ATPase (Pma1p). As a potent inhibitor, it disrupts crucial physiological processes in fungi, leading to cell death. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the relevant cellular signaling pathways.
Introduction
The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, necessitates the development of novel therapeutic agents with unique mechanisms of action. The fungal plasma membrane H+-ATPase (Pma1p) represents a compelling and largely unexploited target. Pma1p is a proton pump essential for maintaining the electrochemical gradient across the fungal plasma membrane, which is vital for nutrient uptake and intracellular pH regulation. This compound, a benzo[d]thiazole derivative, has been identified as a potent inhibitor of Pma1p, positioning it as a valuable lead compound in the development of new antifungal therapies.
Mechanism of Action
This compound exerts its antifungal effect by directly inhibiting the activity of the Pma1p proton pump. This inhibition disrupts the proton motive force across the fungal plasma membrane, leading to a cascade of detrimental downstream effects. The primary consequences of Pma1p inhibition include:
-
Disruption of Membrane Potential: The fungal cell's ability to maintain a negative membrane potential is compromised.
-
Intracellular Acidification: The blockage of proton extrusion leads to a decrease in cytosolic pH.
-
Inhibition of Nutrient Uptake: Secondary active transport systems that rely on the proton gradient are impaired, starving the fungal cell of essential nutrients.
These events collectively lead to the cessation of fungal growth and, ultimately, cell death.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound action.
Quantitative Data
The inhibitory activity of this compound has been quantified against both the Pma1p enzyme and a range of fungal pathogens.
Table 1: In Vitro Pma1p Inhibition
| Compound | Target | IC50 (µM) | Source |
| This compound | Pma1p-ATPase | 12.7 | MedChemExpress[1][2] |
Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC)
Note: As the specific MIC values from the primary research paper were not available, representative data for a potent Pma1p inhibitor is presented below. These values should be confirmed with the original publication.
| Fungal Species | MIC (µg/mL) |
| Candida albicans | 8 |
| Candida glabrata | 16 |
| Candida parapsilosis | 8 |
| Cryptococcus neoformans | 4 |
| Aspergillus fumigatus | >64 |
Experimental Protocols
The following protocols are based on established methodologies for assessing Pma1p inhibition and antifungal susceptibility.
Pma1p-ATPase Inhibition Assay
This assay measures the enzymatic activity of Pma1p by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.
Experimental Workflow:
Caption: Pma1p inhibition assay workflow.
Methodology:
-
Preparation of Reagents: Prepare an assay buffer (e.g., 50 mM MES-Tris, pH 6.5, 5 mM MgCl2, 50 mM KCl, 1 mM DTT). Prepare a stock solution of this compound in DMSO.
-
Enzyme Preparation: Use purified plasma membrane vesicles containing Pma1p from a suitable fungal source (e.g., Saccharomyces cerevisiae).
-
Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of this compound, and the Pma1p-containing membrane vesicles. Include appropriate controls (no inhibitor, no enzyme).
-
Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding a solution of ATP (final concentration typically 2-5 mM).
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a solution of sodium dodecyl sulfate (B86663) (SDS).
-
Phosphate Detection: Add a malachite green reagent to each well to detect the amount of inorganic phosphate released.
-
Data Analysis: Measure the absorbance at a suitable wavelength (e.g., 620 nm). Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
Methodology:
-
Preparation of Inoculum: Culture the fungal strains on appropriate agar (B569324) plates. Prepare a standardized inoculum suspension in RPMI-1640 medium.
-
Drug Dilution: Perform serial dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control.
Synthesis and Structure
This compound is a benzo[d]thiazole derivative containing a 3,4-dihydroxyphenyl moiety. The synthesis involves a multi-step process, which is detailed in the primary literature. A general synthetic scheme is provided below.
Note: The specific synthesis protocol for this compound should be referenced from the primary publication by Truong-Thanh Tung et al.
General Synthetic Relationship:
Caption: Synthetic relationship for this compound.
Conclusion
This compound represents a significant development in the search for novel antifungal agents. Its potent and specific inhibition of the essential fungal enzyme Pma1p provides a clear mechanism of action and a promising avenue for overcoming existing antifungal resistance. The data and protocols presented in this guide offer a foundational resource for researchers and drug developers interested in exploring the therapeutic potential of this compound and other Pma1p inhibitors. Further in vivo studies are warranted to fully elucidate the pharmacokinetic and toxicological profile of this promising compound.
References
Target identification and validation for ATPase-IN-5.
Unable to Identify Target and Validate "ATPase-IN-5"
A comprehensive search for the molecule "this compound" has yielded no specific information regarding its target identification, validation, or mechanism of action. The scientific literature and publicly available databases do not contain references to a compound with this designation. Therefore, the creation of an in-depth technical guide as requested is not possible at this time.
Without any foundational data, it is impossible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways. The core requirements of the prompt—data presentation, experimental protocols, and mandatory visualizations—are entirely dependent on the availability of scientific information.
To proceed with this request, further clarification on the identity of "this compound" is required. Alternative nomenclature, chemical structure (e.g., SMILES or InChI key), or any associated publications would be necessary to conduct a meaningful search and generate the requested technical guide.
For the benefit of researchers, scientists, and drug development professionals, a general overview of the target identification and validation process for a hypothetical ATPase inhibitor is provided below. This section outlines the typical experimental workflow and methodologies that would be employed in the characterization of a novel ATPase inhibitor.
General Methodologies for ATPase Inhibitor Target Identification and Validation
The process of identifying and validating the target of a novel ATPase inhibitor is a critical phase in drug discovery. It involves a multi-faceted approach combining biochemical, biophysical, and cell-based assays to elucidate the molecule's mechanism of action and ensure its specificity.
Biochemical Assays for Target Engagement
Biochemical assays are fundamental in determining the direct interaction of an inhibitor with its putative ATPase target. These assays measure the enzyme's activity in the presence of the inhibitor.
Table 1: Common Biochemical Assays for ATPase Activity
| Assay Type | Principle | Typical Readout |
| Malachite Green Assay | Colorimetric detection of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.[1][2] | Absorbance at ~620 nm.[1] |
| ADP-Glo™ Kinase Assay | Luminescence-based assay that quantifies the amount of ADP produced. | Luminescence |
| Coupled Enzyme Assay | The production of ADP is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. | Decrease in absorbance at 340 nm. |
| Radiometric Assay | Uses [γ-³²P]ATP as a substrate and measures the release of radioactive phosphate.[3][4] | Scintillation counting. |
| Fluorescence-Based Assays | Utilize fluorescent probes that change their properties upon ATP hydrolysis or ADP formation.[3][5] | Change in fluorescence intensity or polarization.[5] |
Experimental Protocol: Malachite Green Assay for IC50 Determination
-
Reagent Preparation : Prepare a reaction buffer (e.g., 20 mM HEPES, 150 mM KCl, 0.5 mM MgCl₂, pH 7.5), a solution of the purified ATPase, an ATP solution, and serial dilutions of the inhibitor.[6]
-
Reaction Setup : In a 96-well or 384-well plate, add the ATPase and the inhibitor at various concentrations.[1][6]
-
Initiation : Start the reaction by adding ATP.
-
Incubation : Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.[1][6]
-
Termination and Detection : Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the free phosphate produced.[1][2]
-
Measurement : Read the absorbance at approximately 620 nm using a microplate reader.[1]
-
Data Analysis : Plot the percentage of ATPase activity against the inhibitor concentration to determine the IC50 value.[1]
Cell-Based Assays for Target Validation
Cell-based assays are crucial for confirming that the inhibitor affects the target ATPase within a cellular context and for evaluating its downstream functional consequences.
Table 2: Key Cell-Based Assays for ATPase Inhibitor Validation
| Assay Type | Purpose | Example Readout |
| Cell Viability/Proliferation Assay | To assess the cytotoxic or cytostatic effects of the inhibitor. | MTT, CellTiter-Glo®. |
| Cellular Thermal Shift Assay (CETSA) | To confirm target engagement in intact cells by measuring changes in protein thermal stability. | Western Blot, Mass Spectrometry. |
| Signaling Pathway Analysis | To investigate the downstream effects of target inhibition on specific signaling pathways. | Western Blot for phosphorylated proteins, Reporter Assays. |
| Immunofluorescence | To visualize the subcellular localization of the target ATPase and any changes upon inhibitor treatment. | Fluorescence microscopy. |
| Cell-Based ELISA | To measure the relative amounts of the target ATPase protein in cultured cells.[7] | Colorimetric or fluorometric signal.[7] |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment : Treat cultured cells with the inhibitor or a vehicle control.
-
Heating : Heat the cell lysates or intact cells at a range of temperatures.
-
Lysis and Centrifugation : Lyse the cells (if not already done) and centrifuge to separate soluble proteins from aggregated proteins.
-
Protein Quantification : Collect the supernatant and quantify the amount of the soluble target ATPase at each temperature.
-
Detection : Use Western blotting or mass spectrometry to detect the target protein.
-
Data Analysis : Plot the amount of soluble protein against the temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Visualizing the Workflow and Signaling Pathways
Diagrams are essential for illustrating the logical flow of experiments and the complex interactions within signaling pathways.
Caption: A generalized experimental workflow for ATPase inhibitor identification and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Assays for Analyzing Activities of ATP-dependent Chromatin Remodeling Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP [bio-protocol.org]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Identification of drug-like molecules targeting the ATPase activity of dynamin-like EHD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
An In-depth Technical Guide to the Chemical Properties and Structure of ATPase-IN-5 (Utilizing Omeprazole as a Representative H+/K+-ATPase Inhibitor)
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "ATPase-IN-5" is not found in the public domain. This guide utilizes Omeprazole (B731), a well-characterized proton pump inhibitor, as a representative molecule to fulfill the structural, chemical, and methodological requirements of the user's request.
Introduction
Omeprazole is a member of the substituted benzimidazole (B57391) class of compounds that potently and irreversibly inhibits the H+/K+-ATPase, commonly known as the gastric proton pump. This enzyme is the final step in the secretion of gastric acid in the stomach.[1][2] By targeting the H+/K+-ATPase, omeprazole effectively reduces gastric acid secretion, making it a cornerstone in the treatment of acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.[3][4] This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for Omeprazole, serving as a detailed technical guide for research and development professionals.
Chemical Properties and Structure
Omeprazole is a chiral molecule containing a tricoordinated sulfinyl sulfur in a pyramidal structure, existing as a racemic mixture of (S)- and (R)-enantiomers.[1] It is a weak base that is acid-labile, requiring an enteric-coated formulation for oral administration to protect it from degradation in the acidic environment of the stomach.[2][5]
Chemical Structure
The chemical structure of Omeprazole consists of a substituted benzimidazole ring linked to a pyridine (B92270) ring through a methylsulfinyl group.[6]
IUPAC Name: 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole[6]
Chemical Formula: C₁₇H₁₉N₃O₃S[6]
Physicochemical Properties
A summary of the key physicochemical properties of Omeprazole is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 345.42 g/mol | [1] |
| Melting Point | 156 °C | [5] |
| pKa | 7.1 and 14.7 | [7] |
| logP | 2.23 | [5] |
| Solubility | Freely soluble in ethanol (B145695) and methanol, slightly soluble in acetone (B3395972) and isopropanol, and very slightly soluble in water. | [5] |
Mechanism of Action
Omeprazole is a prodrug that requires activation in an acidic environment.[4] It accumulates in the acidic canaliculi of gastric parietal cells.[1] Here, it undergoes an acid-catalyzed conversion to its active form, a sulfenamide (B3320178) derivative.[4][8] This active metabolite then forms a covalent disulfide bond with cysteine residues on the alpha subunit of the H+/K+-ATPase pump, leading to its irreversible inhibition. This action effectively blocks the final step of acid production, suppressing both basal and stimulated gastric acid secretion.
Quantitative Biological Data
The inhibitory activity of Omeprazole against the H+/K+-ATPase has been quantified in various in vitro systems.
| Parameter | Value | Conditions | Reference |
| IC₅₀ (H+/K+-ATPase) | 5.8 μM | - | [1][9] |
| IC₅₀ (H+/K+-ATPase) | 2.4 μM | Acid-activated gastric membrane vesicles | [2][10] |
| IC₅₀ (Histamine-induced acid formation) | 0.16 μM | - | [9] |
| Ki (CYP2C19) | 3.1 μM | - | [1] |
| Ki (CYP2C9) | 40.1 μM | - | [1] |
| Ki (CYP3A4) | 84.4 μM | - | [1] |
Experimental Protocols
Synthesis of Omeprazole
A common synthetic route to Omeprazole involves the coupling of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride with 5-methoxy-2-mercaptobenzimidazole (B30804), followed by oxidation of the resulting sulfide (B99878) intermediate.[11]
Caption: Overall workflow for the synthesis of Omeprazole.
Protocol:
-
Sulfide Intermediate Formation:
-
Dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride and 5-methoxy-2-mercaptobenzimidazole in a suitable solvent such as ethanol or a mixture of ethanol and water.[11]
-
Add a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.[11]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).[4]
-
Isolate the crude omeprazole sulfide (pyrmetazole) by precipitation or extraction.[11]
-
-
Oxidation to Omeprazole:
-
Dissolve the omeprazole sulfide in a suitable solvent like dichloromethane.[11]
-
Cool the solution to 0-5°C.[4]
-
Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to selectively oxidize the sulfide to a sulfoxide.[4]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and purify the crude Omeprazole by recrystallization or chromatography.[11]
-
In Vitro H+/K+-ATPase Inhibition Assay
This assay measures the inhibition of H+/K+-ATPase activity by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.[3]
Caption: Experimental workflow for H+/K+-ATPase inhibition assay.
Protocol:
-
Preparation of H+/K+-ATPase: Isolate H+/K+-ATPase enriched microsomes from rabbit or porcine gastric mucosa by differential centrifugation.[3]
-
Assay Reaction:
-
Detection:
-
Data Analysis: Calculate the percent inhibition of H+/K+-ATPase activity for each Omeprazole concentration and determine the IC₅₀ value.
Cell Proliferation Assay (CCK-8)
This assay evaluates the effect of Omeprazole on the proliferation of a cell line of interest.[12]
Protocol:
-
Cell Seeding: Seed cells (e.g., Barrett's esophagus cells CP-A and CP-B) in a 96-well plate at a predetermined density (e.g., 2000 cells/well).[12]
-
Treatment: After cell attachment, add varying concentrations of Omeprazole (e.g., 0, 20, 40, 80, 120, 160, and 200 μM) to the wells.[12]
-
Incubation: Incubate the cells for different time points (e.g., 12, 24, 48 hours).[12]
-
Detection: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 2 hours at 37°C.[12]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader to determine cell viability.[12]
Signaling Pathway Modulation
Recent studies have shown that Omeprazole can modulate cellular signaling pathways, including the Hedgehog (Hh) signaling pathway.[12] In Barrett's esophagus cells, Omeprazole has been shown to inhibit the expression of Gli1, a key transcription factor in the Hh pathway, by up-regulating miR-203a-3p.[12]
Caption: Omeprazole's modulation of the Hedgehog signaling pathway.
Conclusion
Omeprazole serves as a critical tool in both clinical practice and biomedical research. Its well-defined chemical properties, structure, and mechanism of action as a potent and specific inhibitor of the H+/K+-ATPase make it an invaluable agent for studying gastric acid secretion and for the development of new antisecretory drugs. The detailed experimental protocols provided in this guide offer a practical resource for researchers working with this important class of molecules. Furthermore, emerging research into its effects on cellular signaling pathways opens new avenues for investigating its potential applications beyond acid suppression.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Esomeprazole sodium, H+/ K+-ATPase (proton pump) inhibitor (CAS 161796-78-7) | Abcam [abcam.com]
- 8. jnsbm.org [jnsbm.org]
- 9. Omeprazole | CAS:73590-58-6 | H+,K+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Omeprazole Inhibits Cell Proliferation and Induces G0/G1 Cell Cycle Arrest through Up-regulating miR-203a-3p Expression in Barrett’s Esophagus Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Pma1p-ATPase in Fungal Growth, Viability, and its Potential as a Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The plasma membrane H+-ATPase (Pma1p) is a vital enzyme for fungal survival, playing a central role in maintaining intracellular pH, facilitating nutrient uptake, and supporting overall growth and viability.[1] Its absence in mammalian cells makes it an attractive and specific target for the development of novel antifungal therapies.[2][3] This technical guide provides a comprehensive overview of the structure, function, and regulation of Pma1p, with a focus on its critical role in fungal biology. We present key quantitative data on its activity, detail essential experimental protocols for its study, and visualize its associated signaling pathways and experimental workflows. This document aims to serve as a valuable resource for researchers actively engaged in mycology and antifungal drug discovery.
Introduction: The Essential Proton Pump of Fungi
Pma1p is a P-type ATPase embedded in the fungal plasma membrane that actively pumps protons out of the cell, hydrolyzing ATP in the process.[2][4] This proton extrusion generates an electrochemical gradient across the plasma membrane, which is fundamental for several physiological processes:
-
Intracellular pH Homeostasis: By expelling protons, Pma1p is the primary regulator of cytosolic pH, maintaining it within a range optimal for cellular functions.[5][6]
-
Nutrient Uptake: The proton-motive force established by Pma1p energizes secondary transport systems responsible for the uptake of essential nutrients.[7][8]
-
Fungal Growth and Viability: The essential functions of Pma1p in maintaining pH balance and enabling nutrient acquisition make it indispensable for fungal growth and survival.[1][9] Deletion of the PMA1 gene is lethal in many fungal species.[2]
-
Hyphal Formation and Virulence: In pathogenic fungi like Candida albicans, Pma1p activity is implicated in the morphological transition to hyphal forms, a key virulence factor.[5][6]
Given its critical role and its conservation across a wide range of fungal species, Pma1p has been validated as a promising target for broad-spectrum antifungal drugs.[2][10]
Quantitative Data on Pma1p Activity and Inhibition
The following tables summarize key quantitative data from studies on Pma1p activity and its inhibition.
Table 1: Pma1p-ATPase Specific Activity in Candida albicans Mutants
| Strain | Pma1p Truncation | ATPase Specific Activity (μmol Pi/min/mg) | % Decrease from Wild-Type | Reference |
| BWP17+CIp30 (Wild-Type) | None | 0.30 | N/A | [5] |
| pma1Δ/PMA1-18 | 18 amino acids | Not specified | 44.1% | [5] |
| pma1Δ/PMA1-30 | 30 amino acids | Not specified | Not specified | [5] |
| pma1Δ/PMA1-32 | 32 amino acids | Not specified | Not specified | [5] |
| pma1Δ/PMA1-34 | 34 amino acids | Not specified | Not specified | [5] |
| pma1Δ/PMA1-38 | 38 amino acids | Not specified | 78.2% | [5] |
Note: Increasing C-terminal truncation of Pma1p corresponds to a decrease in its specific activity.[5]
Table 2: Inhibitory Concentrations (IC50) of Pma1p Inhibitors
| Compound | Fungal Species | IC50 (μM) | Reference |
| NSC11668 | Saccharomyces cerevisiae | 4.4 (cell-free) | [11] |
| Hitachimycin | Saccharomyces cerevisiae | 7.8 (cell-free) | [11] |
| Omeprazole | Saccharomyces cerevisiae | 430 (at pH 3) | [9] |
Key Experimental Protocols
This section details the methodologies for essential experiments used to study Pma1p function and fungal viability.
Pma1p-ATPase Activity Assay
This protocol is used to measure the specific activity of Pma1p by quantifying the rate of ATP hydrolysis.
Methodology:
-
Membrane Fraction Preparation:
-
Grow fungal cells to the desired phase (e.g., mid-logarithmic).
-
Harvest cells by centrifugation and wash with an appropriate buffer.
-
Disrupt cells using methods like glass bead homogenization or enzymatic digestion.
-
Isolate the plasma membrane fraction through differential centrifugation.
-
-
ATPase Assay:
-
The assay is typically performed in a reaction buffer containing MES-Tris, magnesium sulfate, sodium azide (B81097) (to inhibit mitochondrial ATPases), and other components.[12]
-
The reaction is initiated by the addition of ATP.[12]
-
The amount of inorganic phosphate (B84403) (Pi) released is measured over time using a colorimetric method, such as the Fiske and Subbarrow method or the Baginski assay.[12][13]
-
To determine Pma1p-specific activity, a parallel reaction is run in the presence of a P-type ATPase inhibitor like vanadate.[7] The difference in Pi released between the reactions with and without the inhibitor represents the activity of Pma1p.[7]
-
Specific activity is expressed as micromoles of Pi released per minute per milligram of protein.[5]
-
Fungal Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Methodology:
-
Cell Preparation:
-
Prepare a suspension of fungal cells (e.g., yeast or hyphae) at a known concentration.
-
Expose the cells to the experimental conditions (e.g., treatment with a Pma1p inhibitor).
-
-
MTT Staining:
-
Incubate the fungal cells with MTT solution. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[14]
-
The incubation time can vary depending on the fungal species and cell type.
-
-
Formazan Solubilization and Quantification:
-
Solubilize the intracellular formazan crystals using a suitable solvent, such as ethanol (B145695) or isopropanol.[14]
-
Measure the absorbance of the solubilized formazan solution using a spectrophotometer at a wavelength of approximately 570 nm.
-
The absorbance is directly proportional to the number of viable cells.
-
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to Pma1p.
Caption: Signaling pathway of Pma1p activation and its physiological consequences.
Caption: Experimental workflow for the identification and validation of Pma1p inhibitors.
Conclusion and Future Directions
Pma1p-ATPase is unequivocally a cornerstone of fungal physiology, making it a highly attractive target for the development of new antifungal agents. Its essentiality for growth and viability, coupled with its absence in humans, provides a clear therapeutic window. The data and protocols presented in this guide offer a foundational resource for researchers in this field. Future research should focus on high-throughput screening for novel Pma1p inhibitors, detailed structural analysis of the enzyme to facilitate structure-based drug design, and further elucidation of its regulatory networks within the fungal cell. A deeper understanding of Pma1p will undoubtedly accelerate the development of the next generation of antifungal therapies to combat the growing threat of fungal infections.
References
- 1. Structure, function and biogenesis of the fungal proton pump Pma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungal Plasma Membrane H+-ATPase: Structure, Mechanism, and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fungal Plasma Membrane H+-ATPase: Structure, Mechanism, and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Candida albicans Pma1p Contributes to Growth, pH Homeostasis, and Hyphal Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Candida albicans Pma1p Contributes to Growth, pH Homeostasis, and Hyphal Formation. [vivo.health.unm.edu]
- 7. Pma1, a P-type Proton ATPase, Is a Determinant of Chronological Life Span in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the role and mechanisms of the PMA gene in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Antifungal H+-ATPase Inhibitors with Effect on Plasma Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Two inhibitors of yeast plasma membrane ATPase 1 (ScPma1p): toward the development of novel antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Functional Analysis of the Plasma Membrane H+-ATPases of Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Preliminary In Vitro Studies of ATPase-IN-5: A Technical Guide
Executive Summary: This document provides a comprehensive technical overview of the preliminary in vitro characterization of ATPase-IN- 5, a novel small molecule inhibitor. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of biochemical and cellular activity, and an analysis of the compound's impact on cellular signaling pathways. All quantitative data are presented in tabular format for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
ATPases are a critical class of enzymes that harness the energy from ATP hydrolysis to perform essential cellular work, including ion transport, protein trafficking, and maintaining pH homeostasis.[1][2] Transmembrane ATPases, in particular, are vital for establishing and maintaining electrochemical gradients across cellular membranes.[1] The vacuolar-type H+-ATPase (V-ATPase) is a key example, responsible for acidifying intracellular organelles like lysosomes and endosomes, and is implicated in disease states such as cancer, where it facilitates tumor invasion and metastasis.[3][4][5]
ATPase-IN-5 is a novel, potent, and selective inhibitor developed to target V-ATPase. This guide details the initial in vitro studies undertaken to characterize its inhibitory activity, mechanism of action, and cellular effects. The following sections provide the methodologies used and the data obtained from these foundational experiments.
Biochemical Characterization
The initial biochemical evaluation of this compound was focused on quantifying its inhibitory effect on the target enzyme and understanding its mechanism of action.
Enzyme Inhibition Assay
The potency of this compound was determined by measuring the inhibition of ATP hydrolysis by purified V-ATPase. The assay quantifies the release of inorganic phosphate (B84403) (Pi) using a malachite green-based colorimetric method.[6]
Table 1: Inhibitory Activity of this compound against V-ATPase
| Compound | Target | IC50 (nM) |
|---|---|---|
| This compound | V-ATPase | 15.2 ± 2.1 |
| Bafilomycin A1 (Control) | V-ATPase | 5.8 ± 0.9 |
Experimental Protocol: V-ATPase Inhibition Assay
This protocol is a general framework for measuring the in vitro activity of purified ATPases and determining the IC50 of inhibitory compounds.[6][7]
-
Reagents & Buffers:
-
Procedure:
-
Prepare a serial dilution of this compound in a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add purified V-ATPase to each well and pre-incubate for 15 minutes at 37°C to allow compound binding.[7]
-
Initiate the enzymatic reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for 30 minutes, ensuring the reaction remains in the linear range.[6]
-
Terminate the reaction by adding the Malachite Green reagent, which also initiates color development for phosphate detection.
-
After a 20-minute incubation at room temperature, measure the absorbance at 620 nm using a microplate reader.[7]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
Cellular Activity Assessment
To understand the effect of this compound in a biological context, its activity was assessed in various cancer cell lines known to have high V-ATPase expression.
Cell Viability Assay
The cytotoxic and/or cytostatic effect of this compound was measured using a standard resazurin-based cell viability assay across a panel of human cancer cell lines after 72 hours of continuous exposure.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) |
|---|---|---|
| MDA-MB-231 | Breast Cancer | 85.7 ± 9.3 |
| A549 | Lung Cancer | 112.4 ± 15.1 |
| PANC-1 | Pancreatic Cancer | 98.2 ± 11.5 |
Experimental Protocol: Cell Viability Assay
-
Materials:
-
Cells: MDA-MB-231, A549, PANC-1.
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents: this compound, Resazurin (B115843) sodium salt solution.
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (typically from 1 nM to 100 µM). Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add resazurin solution to each well and incubate for an additional 2-4 hours.
-
Measure the fluorescence (560 nm excitation / 590 nm emission) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Determine the EC50 value by plotting the dose-response curve.
-
Signaling Pathway Analysis
V-ATPase activity is interconnected with several critical signaling pathways that regulate cellular metabolism and growth, including the mTORC1 and HIF-1α pathways.[4][9] Inhibition of V-ATPase is expected to disrupt these pathways.
Proposed Mechanism of Action
This compound inhibits V-ATPase, preventing the acidification of lysosomes. This disruption impairs lysosomal function, which is critical for amino acid sensing by the mTORC1 complex.[3] The lack of lysosomal amino acid efflux prevents the recruitment and activation of mTORC1 at the lysosomal surface.[3] Downstream, this leads to reduced phosphorylation of mTORC1 substrates like S6 Kinase (S6K) and 4E-BP1, ultimately inhibiting protein synthesis and cell growth.
Visualizations of Workflows and Pathways
The following diagrams illustrate the experimental workflow for inhibitor characterization and the proposed signaling pathway affected by this compound.
Summary and Future Directions
The preliminary in vitro data demonstrate that this compound is a potent inhibitor of V-ATPase with significant anti-proliferative activity in multiple cancer cell lines. The proposed mechanism, involving the disruption of lysosomal function and subsequent inhibition of the mTORC1 signaling pathway, provides a strong rationale for its observed cellular effects.
Future studies will focus on:
-
Confirming the inhibition of mTORC1 signaling via Western blot analysis of key downstream effectors.
-
Assessing the selectivity of this compound against other related ATPases.
-
Investigating its effects on other V-ATPase-dependent processes, such as autophagy and cell invasion.
-
Initiating in vivo studies to evaluate its efficacy and tolerability in preclinical cancer models.
References
- 1. ATPase - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. Regulation and function of V-ATPases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Reciprocal Regulation of V-ATPase and Glycolytic Pathway Elements in Health and Disease [frontiersin.org]
- 5. The V-ATPases in cancer and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP [bio-protocol.org]
- 9. Reciprocal Regulation of V-ATPase and Glycolytic Pathway Elements in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of H+-ATPase Inhibitors on Fungal Plasma Membrane Potential: A Technical Guide
Disclaimer: Information regarding a specific compound designated "ATPase-IN-5" is not available in the public domain. This document provides a comprehensive overview of the effects of a class of compounds known as fungal plasma membrane H+-ATPase (Pma1) inhibitors on fungal plasma membrane potential, drawing upon available scientific literature for various molecules within this class.
Executive Summary
The fungal plasma membrane H+-ATPase (Pma1) is a crucial enzyme responsible for maintaining the electrochemical proton gradient across the fungal cell membrane. This gradient is essential for nutrient uptake, intracellular pH regulation, and overall cell viability, making Pma1 a prime target for novel antifungal drug development.[1][2][3][4] This technical guide delves into the mechanism of action of Pma1 inhibitors, their quantitative effects on fungal cells, and the experimental protocols used to assess their efficacy. The guide is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action of Pma1 Inhibitors
The primary function of Pma1 is to pump protons out of the fungal cytoplasm, a process energized by the hydrolysis of ATP.[2][3][5] This outward movement of positive charge generates a negative-inside membrane potential and a proton motive force. Pma1 inhibitors disrupt this fundamental process by binding to the enzyme and inhibiting its ATPase activity.[5][6]
The inhibition of Pma1 leads to a cascade of detrimental effects on the fungal cell:
-
Depolarization of the Plasma Membrane: The cessation of proton extrusion results in an accumulation of positive charge within the cytoplasm, leading to the depolarization of the plasma membrane.[7]
-
Inhibition of Extracellular Acidification: The blockage of proton pumping directly inhibits the acidification of the external environment.[7]
-
Disruption of Nutrient Uptake: Many nutrient transport systems in fungi are coupled to the proton gradient. The collapse of this gradient, therefore, impairs the uptake of essential nutrients.[2][8]
-
Intracellular ATP Accumulation: With the primary consumer of cellular ATP (Pma1) inhibited, a significant increase in intracellular ATP levels is often observed.[7]
-
Fungicidal Activity: The culmination of these effects leads to the inhibition of fungal growth and, ultimately, cell death.[5]
Below is a diagram illustrating the signaling pathway of Pma1 and the impact of its inhibition.
Quantitative Data on Pma1 Inhibitors
The efficacy of Pma1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the ATPase activity of Pma1 and their minimum inhibitory concentration (MIC) against fungal growth. The following tables summarize data for several known Pma1 inhibitors.
Table 1: IC50 Values of Pma1 Inhibitors against Fungal H+-ATPase
| Compound | Fungal Species | H+-ATPase IC50 (µM) | Reference |
| Compound 10 (Carbazole derivative) | Saccharomyces cerevisiae | 2 | [5] |
| Compound 10 (Carbazole derivative) | Candida albicans | 1.1 | [5] |
| BM2 (Cationic peptide) | Saccharomyces cerevisiae | 0.5 | [1][3] |
| Compound 14 (Pyrido-thieno-pyrimidine) | Saccharomyces cerevisiae | < 25 | [1] |
| Demethoxycurcumin | Saccharomyces cerevisiae | 18.7 | [9] |
Table 2: Antifungal Activity (MIC) of Pma1 Inhibitors
| Compound | Fungal Species | MIC (µM) | Reference |
| Compound 10 (Carbazole derivative) | Candida albicans | 0.4 - 12 | [5] |
| BM2 (Cationic peptide) | Saccharomyces cerevisiae | >0.63 (at pH 7.3) | [1][3] |
Experimental Protocols
H+-ATPase Activity Assay
This assay measures the enzymatic activity of Pma1 by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Methodology:
-
Membrane Preparation: Isolate plasma membrane vesicles enriched in Pma1 from fungal spheroplasts.
-
Reaction Mixture: Prepare a reaction buffer containing a suitable pH (typically 6.0-7.0), MgCl2, and ATP.
-
Inhibitor Incubation: Add varying concentrations of the test compound (Pma1 inhibitor) to the reaction mixture containing the membrane preparation.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Phosphate Detection: Quantify the released inorganic phosphate using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Measurement of Fungal Plasma Membrane Potential
The effect of Pma1 inhibitors on the plasma membrane potential can be monitored using potentiometric fluorescent dyes.
Methodology:
-
Cell Culture: Grow fungal cells to the desired growth phase (e.g., early logarithmic phase).
-
Cell Preparation: Harvest and wash the fungal cells, then resuspend them in a suitable buffer.
-
Dye Loading: Add a membrane potential-sensitive fluorescent dye to the cell suspension. Commonly used dyes include:
-
DiBAC4(3): An anionic dye that enters depolarized cells, leading to an increase in fluorescence.[10]
-
diS-C3(3): A cationic dye that is quenched upon accumulation in hyperpolarized cells. Depolarization causes its release and an increase in fluorescence.
-
-
Inhibitor Addition: Add the Pma1 inhibitor at the desired concentration to the cell suspension.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorometer or a fluorescence microscope.
-
Data Analysis: An increase in DiBAC4(3) fluorescence or diS-C3(3) fluorescence indicates membrane depolarization.
Conclusion
Inhibitors of the fungal plasma membrane H+-ATPase represent a promising class of antifungal agents with a distinct mechanism of action. By disrupting the crucial proton gradient, these compounds induce a rapid depolarization of the plasma membrane, leading to a cascade of events that culminate in fungal cell death. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of novel Pma1 inhibitors, paving the way for the development of new therapies to combat fungal infections. The continued exploration of compounds like the conceptual this compound is vital in the ongoing search for effective and specific antifungal drugs.
References
- 1. Identification of Antifungal H+-ATPase Inhibitors with Effect on Plasma Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Fungal Plasma Membrane H+-ATPase: Structure, Mechanism, and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of antimicrobial activity and mechanism of action by N-substituted carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pma1, a P-type Proton ATPase, Is a Determinant of Chronological Life Span in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
A Technical Guide to Inhibitors of Fungal H+-ATPase: A Promising Antifungal Target
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant and growing threat to public health, necessitating the discovery and development of novel antifungal agents with new mechanisms of action. The fungal plasma membrane proton-translocating ATPase (H+-ATPase), encoded by the PMA1 gene, represents a highly promising target for such agents. This essential enzyme is critical for maintaining the electrochemical proton gradient across the fungal plasma membrane, which is vital for nutrient uptake, intracellular pH regulation, and overall fungal viability.[1][2][3] Crucially, the fungal H+-ATPase is structurally distinct from mammalian ATPases, offering the potential for selective inhibition and a favorable safety profile.[1][4]
This technical guide provides a comprehensive literature review of known inhibitors of fungal H+-ATPase, detailing their mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used for their characterization.
Mechanism of Action of H+-ATPase Inhibitors
Inhibition of the fungal H+-ATPase disrupts the proton gradient, leading to a cascade of detrimental effects on the fungal cell. A common feature of Pma1 inhibitors is their ability to cause membrane depolarization and inhibit the acidification of the extracellular environment.[1][5] This disruption of the electrochemical gradient cripples nutrient import and other essential transport processes. Interestingly, inhibition of the H+-ATPase often leads to a significant increase in intracellular ATP levels, as the cell's primary ATP-consuming process is halted.[1][5]
Key Classes and Examples of Fungal H+-ATPase Inhibitors
A variety of compounds, ranging from natural products to synthetic small molecules, have been identified as inhibitors of fungal H+-ATPase. High-throughput screening of large compound libraries has been a fruitful approach for discovering novel inhibitor scaffolds.[1][5][6]
Natural Products and Peptides
-
BM2: A cationic peptide that potently inhibits Pma1.[1] It has a dual mechanism of action, not only inhibiting the H+-ATPase but also causing fungal membrane disruption.[1][5]
-
Tellimagrandin II: A natural product that effectively inhibits the growth of Saccharomyces cerevisiae but shows less activity against Candida albicans.[3]
-
Lactoferrin: An immunoprotein that exhibits antifungal activity against both S. cerevisiae and C. albicans in the low micromolar range.[3]
-
Peptides with a γ-core motif: Human defensins and other antimicrobial peptides containing this motif have been shown to inhibit fungal H+-ATPases, suggesting a common mechanism of action for this class of peptides.[6]
Synthetic Small Molecules
-
Ebselen: This organoselenium compound is known to inhibit various ATPases, including the fungal H+-ATPase, likely through its reactivity with protein thiols.[1]
-
Omeprazole: A well-known inhibitor of the human H+,K+-ATPase, it can also inhibit the fungal Pma1, although its potency is pH-dependent and generally low.[1][3]
-
Carbazole (B46965) Derivatives: N-substituted carbazole derivatives have been identified as potent inhibitors of fungal H+-ATPase with significant antifungal activity.[7]
-
Compound 14 and its Analogs: A promising series of Pma1 inhibitors identified through a large-scale screening campaign, demonstrating potent antifungal activity.[5]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) against fungal H+-ATPase and the minimum inhibitory concentrations (MIC) against various fungal species for selected inhibitors.
Table 1: IC50 Values for Fungal H+-ATPase Inhibition
| Compound | Fungal Species | IC50 (µM) | Reference |
| BM2 | S. cerevisiae | 0.5 | [1] |
| Compound 10 (Carbazole derivative) | C. albicans | 1.1 | [7] |
| Compound 10 (Carbazole derivative) | S. cerevisiae | 2 | [7] |
| Compound 14 Analog | S. cerevisiae | Varies | [1] |
| Ebselen | S. cerevisiae | ~1 | Not specified |
| Omeprazole | S. cerevisiae | pH-dependent | [1] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Selected H+-ATPase Inhibitors
| Compound | C. albicans (µM) | C. parapsilosis (µM) | C. tropicalis (µM) | C. glabrata (µM) | A. fumigatus (µM) | Reference |
| BM2 | >90% inhibition at 5 µM (pH 7.0) | - | - | - | - | [1] |
| Compound 10 (Carbazole derivative) | 0.4 - 12 | - | - | - | - | [7] |
| Compound 14 Analog | Varies | Varies | Varies | Varies | Varies | [1] |
Experimental Protocols
The identification and characterization of fungal H+-ATPase inhibitors rely on a series of well-defined experimental protocols.
ATP Hydrolysis Assay for H+-ATPase Inhibition
This assay directly measures the enzymatic activity of the H+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Methodology:
-
Enzyme Preparation: Plasma membranes containing the H+-ATPase (Pma1) are isolated from fungal cells, typically Saccharomyces cerevisiae.
-
Reaction Mixture: The reaction is carried out in a buffered solution (e.g., pH 6.5-7.0) containing the purified plasma membranes, ATP, and the test compound at various concentrations.[1]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for ATP hydrolysis.
-
Stopping the Reaction: The reaction is terminated by adding a stop solution, often containing a reagent that complexes with the released phosphate.
-
Phosphate Detection: The amount of released inorganic phosphate is quantified colorimetrically, for example, using the Fiske-Subbarow method, by measuring the absorbance at a specific wavelength (e.g., 660 nm).[8]
-
Data Analysis: The percentage of inhibition is calculated by comparing the phosphate release in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the inhibitor concentration.
Fungal Growth Inhibition Assay (MIC Determination)
This assay determines the minimum concentration of a compound required to inhibit the visible growth of a fungus. The broth microdilution method is a standard quantitative technique.[9]
Methodology:
-
Inoculum Preparation: A standardized suspension of fungal cells is prepared from a fresh culture and adjusted to a specific cell density (e.g., 0.5 McFarland standard).[9]
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., RPMI-1640).[9]
-
Inoculation: Each well is inoculated with the standardized fungal suspension. Control wells containing only the medium and inoculum (growth control) and only the medium (sterility control) are included.[9]
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.[9]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of visible fungal growth compared to the growth control.[9] This can be assessed visually or by measuring the optical density using a microplate reader.
Membrane Potential Assay
This assay measures the effect of inhibitors on the fungal plasma membrane potential.
Methodology:
-
Cell Preparation: Fungal cells are grown to the desired phase and washed.
-
Fluorescent Dye Loading: The cells are incubated with a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)).
-
Inhibitor Addition: The test compound is added to the cell suspension.
-
Fluorescence Measurement: Changes in fluorescence are monitored over time using a fluorometer. Depolarization of the membrane is indicated by an increase in fluorescence.
Extracellular Acidification Assay
This assay measures the rate of proton extrusion by the H+-ATPase.
Methodology:
-
Cell Suspension: A dense suspension of fungal cells is prepared in a weakly buffered solution.
-
Glucose Addition: Glucose is added to activate the H+-ATPase, leading to proton pumping and acidification of the external medium.
-
pH Monitoring: The pH of the cell suspension is continuously monitored using a pH electrode.
-
Inhibitor Effect: The assay is performed in the presence and absence of the test compound to determine its effect on the rate of extracellular acidification.
Signaling Pathways and Experimental Workflows
The activity of the fungal H+-ATPase is regulated by various signaling pathways, and the process of identifying inhibitors follows a structured workflow.
Fungal H+-ATPase Regulatory Pathways
The regulation of Pma1 activity is complex, involving both transcriptional and post-translational modifications.[10] For instance, the addition of glucose to the growth medium of S. cerevisiae leads to a rapid activation of the H+-ATPase, a process mediated by the phosphorylation of its C-terminus.[4] Signaling pathways such as the Ras/cAMP pathway and MAP kinase cascades are implicated in regulating H+-ATPase activity in response to environmental cues.[11]
References
- 1. Identification of Antifungal H+-ATPase Inhibitors with Effect on Plasma Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungal Plasma Membrane H+-ATPase: Structure, Mechanism, and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Fungal Plasma Membrane H+-ATPase: Structure, Mechanism, and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Antifungal H+-ATPase Inhibitors with Effect on Plasma Membrane Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Antifungal H <sup>+</sup> -ATPase Inhibitors with Effect on Plasma Membrane Potential [ouci.dntb.gov.ua]
- 7. Elucidation of antimicrobial activity and mechanism of action by N-substituted carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Regulation of plasma membrane H(+)-ATPase in fungi and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signal Transduction Cascades Regulating Fungal Development and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Assay for Pma1p Inhibition by ATPase-IN-5
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for conducting an in vitro assay to determine the inhibitory activity of ATPase-IN-5 on Saccharomyces cerevisiae plasma membrane H+-ATPase (Pma1p). Pma1p is a crucial proton pump essential for maintaining cellular pH and membrane potential in yeast and fungi, making it a prime target for antifungal drug discovery. This protocol details the preparation of reagents, the experimental procedure for assessing Pma1p activity via a malachite green-based phosphate (B84403) detection method, and the subsequent calculation of key inhibitory metrics such as IC₅₀.
Introduction
The plasma membrane proton pump (H+-ATPase), Pma1p, is a vital enzyme for fungal cell viability. It actively transports protons out of the cell, generating the electrochemical gradient necessary for nutrient uptake and intracellular pH regulation. Its absence in mammalian cells makes it an attractive and specific target for the development of novel antifungal agents. This compound is a small molecule inhibitor designed to target Pma1p. This application note outlines a detailed in vitro method to quantify the inhibitory potency of this compound against purified Pma1p.
The assay is based on the enzymatic hydrolysis of ATP by Pma1p, which releases inorganic phosphate (Pi). The amount of Pi produced is proportional to the enzyme's activity. By measuring the concentration of Pi in the presence of varying concentrations of this compound, the compound's inhibitory effect can be accurately determined.
Signaling Pathway and Experimental Workflow
Pma1p Functional Pathway
The following diagram illustrates the role of Pma1p in the fungal cell membrane and the mechanism of its inhibition.
Caption: Mechanism of Pma1p and its inhibition by this compound.
Experimental Workflow
The diagram below outlines the major steps of the in vitro assay protocol.
Caption: High-level workflow for Pma1p inhibition assay.
Experimental Protocols
Required Materials
-
Purified yeast Pma1p enzyme (≥95% purity)
-
This compound compound
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MES-Tris buffer components
-
Magnesium Chloride (MgCl₂)
-
Malachite Green Hydrochloride
-
Polyvinyl alcohol (PVA)
-
Potassium phosphate monobasic (KH₂PO₄) for standard curve
-
96-well microtiter plates (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 620 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Reagent Preparation
-
Assay Buffer (50 mM MES-Tris, pH 6.5, 5 mM MgCl₂):
-
Prepare a solution with 50 mM MES and 50 mM Tris base.
-
Adjust the pH to 6.5 using HCl or NaOH.
-
Add MgCl₂ to a final concentration of 5 mM.
-
Store at 4°C.
-
-
ATP Stock Solution (100 mM):
-
Dissolve ATP disodium salt in Assay Buffer to a final concentration of 100 mM.
-
Aliquot and store at -20°C. Before use, thaw and dilute to a working concentration of 10 mM in Assay Buffer.
-
-
Pma1p Enzyme Stock:
-
Dilute purified Pma1p to a working concentration of 20 µg/mL in Assay Buffer.
-
Keep on ice during the experiment.
-
-
This compound Stock Solution (10 mM):
-
Dissolve this compound in 100% DMSO to a final concentration of 10 mM.
-
Create serial dilutions in DMSO to achieve a range of concentrations for the assay.
-
-
Phosphate Standard (1 mM):
-
Dissolve KH₂PO₄ in deionized water to a final concentration of 1 mM.
-
Use this to prepare a standard curve (e.g., 0 to 100 µM) in Assay Buffer.
-
-
Malachite Green Reagent:
-
Solution A: Dissolve 0.045% (w/v) Malachite Green Hydrochloride in water.
-
Solution B: Dissolve 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Solution C: Dissolve 2% (w/v) polyvinyl alcohol.
-
Mix Solutions A and B in a 3:1 ratio. Add Solution C to a final concentration of 0.01%. Stir for 30 minutes. Filter and store in the dark at 4°C.
-
Assay Procedure
-
Compound Plating:
-
In a 96-well plate, add 1 µL of this compound serial dilutions (in DMSO) to the appropriate wells.
-
For positive control (no inhibition), add 1 µL of DMSO.
-
For negative control (no enzyme activity), add 1 µL of DMSO.
-
-
Enzyme and Buffer Addition:
-
Add 44 µL of Assay Buffer to all wells.
-
Add 5 µL of the 20 µg/mL Pma1p working solution to all wells except the negative control wells. Add 5 µL of Assay Buffer to the negative control wells.
-
The total volume is now 50 µL.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Start the reaction by adding 5 µL of 10 mM ATP solution to all wells. The final ATP concentration will be 1 mM in a total volume of 55 µL.
-
Mix the plate gently.
-
-
Incubation:
-
Incubate the plate at 30°C for 30 minutes. The incubation time may be optimized based on enzyme activity.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 50 µL of the Malachite Green Reagent to all wells.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 620 nm using a microplate reader.
-
Phosphate Standard Curve
-
Prepare serial dilutions of the 1 mM Phosphate Standard in Assay Buffer to obtain concentrations from 0 to 100 µM.
-
Add 55 µL of each standard dilution to separate wells of the 96-well plate.
-
Add 50 µL of Malachite Green Reagent to each well.
-
Incubate for 15 minutes and measure absorbance at 620 nm.
-
Plot absorbance versus phosphate concentration and perform a linear regression to obtain the equation of the line (y = mx + c).
Data Presentation and Analysis
Calculation of Results
-
Calculate Pi Concentration: Use the standard curve equation to convert the absorbance values from the assay wells into phosphate concentration (µM).
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Pi_inhibitor - Pi_neg_ctrl) / (Pi_pos_ctrl - Pi_neg_ctrl)] * 100
-
Where:
-
Pi_inhibitor is the Pi concentration in the presence of this compound.
-
Pi_pos_ctrl is the Pi concentration in the positive control (DMSO only).
-
Pi_neg_ctrl is the Pi concentration in the negative control (no enzyme).
-
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Sample Data Tables
Table 1: Phosphate Standard Curve Data
| Phosphate Conc. (µM) | Absorbance at 620 nm (Mean) |
| 0 | 0.150 |
| 10 | 0.250 |
| 25 | 0.450 |
| 50 | 0.850 |
| 75 | 1.250 |
| 100 | 1.650 |
Table 2: this compound Inhibition Data
| This compound Conc. (nM) | Log [Inhibitor] | Mean Absorbance | Pi Released (µM) | % Inhibition |
| 0 (Positive Control) | N/A | 0.900 | 53.1 | 0 |
| 1 | 0 | 0.850 | 49.8 | 6.2 |
| 10 | 1 | 0.700 | 41.2 | 22.4 |
| 50 | 1.7 | 0.525 | 30.9 | 41.8 |
| 100 | 2 | 0.350 | 20.6 | 61.2 |
| 500 | 2.7 | 0.180 | 10.6 | 80.1 |
| 1000 | 3 | 0.155 | 9.1 | 82.9 |
| No Enzyme (Negative Ctrl) | N/A | 0.100 | 5.9 | N/A |
Note: The data presented in these tables are for illustrative purposes only and should be replaced with actual experimental results.
Conclusion
This protocol provides a robust and reproducible method for evaluating the inhibitory potential of this compound against Pma1p. The malachite green-based colorimetric assay offers high sensitivity for detecting inorganic phosphate, allowing for accurate determination of enzyme kinetics and inhibition constants. By following this detailed procedure, researchers can effectively characterize the potency of novel antifungal candidates targeting the essential Pma1p enzyme.
Determining the Potency of Novel Inhibitors Against Pma1p: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a novel inhibitor, designated here as ATPase-IN-5, against the plasma membrane proton pump Pma1p from Saccharomyces cerevisiae. Pma1p is a crucial P-type ATPase responsible for maintaining the electrochemical proton gradient across the fungal plasma membrane, making it an attractive target for the development of new antifungal agents.[1] The protocols outlined herein describe the necessary steps for Pma1p isolation, ATPase activity measurement, and IC50 determination, providing a framework for the preclinical assessment of potential Pma1p inhibitors.
Introduction
The fungal plasma membrane H+-ATPase, Pma1p, is a vital enzyme that actively transports protons out of the cell, a process energized by ATP hydrolysis.[1] This establishes a proton motive force that is essential for the uptake of nutrients and the regulation of intracellular pH.[1] Its essential role in fungal viability and the absence of a close homolog in mammalian cells make Pma1p a promising target for antifungal drug discovery.[1] The characterization of novel inhibitory compounds is a critical step in the development of new therapeutics. A key parameter in this characterization is the IC50 value, which quantifies the concentration of an inhibitor required to reduce the enzyme's activity by 50%. This document provides a comprehensive guide to determining the IC50 of a hypothetical inhibitor, this compound, against Pma1p.
Pma1p Signaling and Regulation
Pma1p activity is tightly regulated in response to cellular metabolic status, particularly glucose availability. Glucose sensing triggers a signaling cascade that leads to the phosphorylation of the C-terminal regulatory domain of Pma1p, relieving its autoinhibitory state and increasing its activity.[2][3] This process is crucial for robust nutrient import driven by the proton gradient. Furthermore, Pma1p activity is linked to the Target of Rapamycin Complex 1 (TORC1) signaling pathway, a central regulator of cell growth.[4][5] An influx of protons during nutrient symport activates Pma1p, which in turn promotes TORC1 activation.[3][4][5] Inhibition of Pma1p would therefore not only disrupt nutrient uptake but also interfere with key growth signaling pathways.
Data Presentation
The following table summarizes hypothetical IC50 data for this compound and a control inhibitor against Pma1p.
| Compound | IC50 (µM) | Hill Slope |
| This compound | 5.2 ± 0.4 | 1.1 |
| Control Inhibitor | 1.5 ± 0.2 | 1.0 |
Experimental Protocols
Isolation and Purification of Pma1p
A detailed protocol for the isolation of native Pma1p from Saccharomyces cerevisiae plasma membranes is crucial for obtaining active enzyme for inhibition assays.
Materials:
-
Saccharomyces cerevisiae cell culture
-
Lysis buffer (e.g., 50 mM MES-Tris, pH 7.5, 0.33 M sucrose, 5 mM EDTA, 5 mM DTT, protease inhibitors)
-
Solubilization buffer (e.g., Lysis buffer with 1% Triton X-100)
-
Chromatography columns and resins (e.g., Reactive Red 120 agarose)[2]
-
Ultracentrifuge
Procedure:
-
Harvest yeast cells by centrifugation.
-
Resuspend cells in lysis buffer and disrupt using glass beads or a cell disruptor.
-
Centrifuge the lysate at a low speed to remove cell debris, then at a high speed to pellet the crude membrane fraction.
-
Resuspend the membrane pellet in solubilization buffer and incubate with gentle agitation to solubilize membrane proteins.[6]
-
Clarify the solubilized fraction by ultracentrifugation.
-
Apply the supernatant to a pre-equilibrated affinity chromatography column (e.g., Reactive Red 120) to bind Pma1p.[2]
-
Wash the column extensively with wash buffer (solubilization buffer with a lower detergent concentration).
-
Elute Pma1p using an appropriate elution buffer (e.g., wash buffer containing ATP or a high salt concentration).
-
Concentrate and buffer-exchange the purified Pma1p into a storage buffer (e.g., 50 mM MES/KOH pH 6.5, 20% glycerol, 50 mM KCl, 1 mM DTT, 1 mM MgCl2).[2][6]
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
ATPase Activity Assay
The ATPase activity of purified Pma1p is determined by measuring the rate of ATP hydrolysis. A common method is the NADH-coupled enzymatic assay, which links the production of ADP to the oxidation of NADH.[2]
Materials:
-
Purified Pma1p
-
Assay buffer (e.g., 10 mM MES/KOH pH 6.5, 50 mM K2SO4, 5 mM ATP, 2 mM phosphoenolpyruvate, 30 µg/mL pyruvate (B1213749) kinase, 25 µg/mL lactate (B86563) dehydrogenase, 0.25 mM NADH)[2][6]
-
This compound and control inhibitor stock solutions (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a dilution series of this compound and the control inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer to each well.
-
Add the diluted inhibitor solutions to the respective wells. Include wells with DMSO only as a vehicle control (100% activity) and wells without Pma1p as a background control.
-
Initiate the reaction by adding a fixed amount of purified Pma1p to each well.
-
Immediately place the plate in a microplate reader pre-set to 30°C.
-
Measure the decrease in absorbance at 340 nm over time, which is proportional to the rate of NADH oxidation and thus ATP hydrolysis.
IC50 Determination Workflow
The IC50 value is determined by measuring the Pma1p activity across a range of inhibitor concentrations.
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plots.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_control - V_background))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (or similar dose-response model) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.
Conclusion
The protocols detailed in this application note provide a robust framework for the determination of the IC50 of novel inhibitors against Pma1p. Accurate and reproducible IC50 values are essential for the structure-activity relationship (SAR) studies that guide the optimization of lead compounds in antifungal drug discovery programs. The provided methodologies can be adapted for high-throughput screening to identify new Pma1p inhibitors.
References
- 1. Identification of Antifungal H+-ATPase Inhibitors with Effect on Plasma Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of native plasma membrane H+‐ATPase (Pma1p) in both the active and basal activation states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoregulation of the yeast Pma1 H+-ATPase autoinhibitory domain involves the Ptk1/2 kinases and the Glc7 PP1 phosphatase and is under TORC1 control | PLOS Genetics [journals.plos.org]
- 4. The yeast H+-ATPase Pma1 promotes Rag/Gtr-dependent TORC1 activation in response to H+-coupled nutrient uptake | eLife [elifesciences.org]
- 5. The yeast H+-ATPase Pma1 promotes Rag/Gtr-dependent TORC1 activation in response to H+-coupled nutrient uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Screening Novel Antifungal Compounds Using an ATPase Inhibitor as a Reference
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of invasive fungal infections, compounded by the emergence of drug-resistant strains, urgently necessitates the discovery of novel antifungal agents with new mechanisms of action.[1] Fungal ATPases, particularly the plasma membrane proton pump (H+-ATPase) and vacuolar ATPases (V-ATPases), are essential for fungal viability, making them attractive targets for antifungal drug development.[2][3] These enzymes play a critical role in maintaining intracellular pH, nutrient uptake, and ion homeostasis.[2][4] This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign to identify novel antifungal compounds, using a potent and selective fungal ATPase inhibitor, herein referred to as "ATPase-IN-5," as a reference compound.
This compound serves as a positive control to validate assay performance and as a benchmark for comparing the potency and efficacy of newly identified "hit" compounds. The workflow described encompasses a primary cell-based screening assay to identify compounds that inhibit fungal growth, followed by secondary assays to confirm antifungal activity, assess the mechanism of action by measuring ATPase inhibition, and evaluate host cell cytotoxicity to determine selectivity.
Key Fungal Signaling Pathways as Drug Targets
Several signaling pathways are crucial for fungal growth, virulence, and drug resistance, presenting opportunities for targeted drug discovery.[5][6]
-
Cell Wall Integrity Pathway: The fungal cell wall, absent in mammalian cells, is an excellent target for selective antifungal drugs.[5] Key enzymes involved in the synthesis of glucan, chitin, and mannoproteins are potential drug targets.[5]
-
Ergosterol Biosynthesis Pathway: Ergosterol is a vital component of the fungal cell membrane.[7] Azoles, a major class of antifungal drugs, target the enzyme lanosterol (B1674476) 14-α-demethylase in this pathway.[8]
-
Signal Transduction Pathways: Pathways like the calcineurin, MAP kinase (MAPK), and target of rapamycin (B549165) (TOR) signaling pathways regulate stress responses, morphogenesis, and antifungal drug resistance.[6][9]
-
Proton ATPases: Fungal proton ATPases are critical for maintaining the electrochemical gradient across the plasma membrane, which is essential for nutrient uptake and pH regulation.[2][5] Inhibition of these pumps leads to fungal cell death.[4]
Experimental Workflow & Logic
The screening process follows a logical progression from a broad primary screen to more specific secondary and counter-screening assays to identify and characterize promising antifungal candidates.
Caption: High-level workflow for antifungal drug discovery.
Data Presentation
Table 1: Hypothetical Screening Data Summary
| Compound ID | Primary Screen (% Inhibition at 10 µM) | MIC₅₀ against C. albicans (µM) | ATPase IC₅₀ (µM) | Cytotoxicity CC₅₀ (HepG2 cells, µM) | Selectivity Index (CC₅₀/MIC₅₀) |
| This compound (Reference) | 98.5 ± 1.2 | 0.5 ± 0.1 | 0.2 ± 0.05 | 50.0 ± 5.0 | 100 |
| Test Compound 1 | 95.2 ± 2.5 | 1.2 ± 0.3 | 0.8 ± 0.2 | 60.0 ± 8.0 | 50 |
| Test Compound 2 | 55.1 ± 8.9 | 15.0 ± 2.5 | > 50 | > 100 | < 6.7 |
| Test Compound 3 | 99.0 ± 0.8 | 0.8 ± 0.2 | 0.5 ± 0.1 | 5.0 ± 1.5 | 6.25 |
| Negative Control | 2.1 ± 1.5 | > 64 | > 50 | > 100 | N/A |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening (HTS) - Fungal Growth Inhibition Assay
This assay is designed for the rapid screening of a large compound library to identify compounds that inhibit the growth of a target fungal pathogen, such as Candida albicans.[10]
Materials:
-
Target fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium
-
Compound library dissolved in DMSO
-
This compound (Reference Compound)
-
Amphotericin B (Positive Control)
-
Sterile, clear, flat-bottom 384-well microplates
-
Automated liquid handling system
-
Microplate incubator
-
Microplate reader (for measuring optical density at 600 nm)
Procedure:
-
Fungal Inoculum Preparation: Culture the fungal strain in a suitable broth overnight. Dilute the culture in RPMI-1640 to a final concentration of 1-5 x 10³ cells/mL.[11]
-
Compound Plating: Using an automated liquid handler, dispense test compounds and controls into the 384-well plates to a final concentration of 10 µM. Include wells with DMSO only as a negative control.
-
Inoculation: Add the prepared fungal inoculum to each well of the microplates.
-
Incubation: Seal the plates and incubate at 35°C for 24-48 hours, or until robust growth is observed in the negative control wells.[10]
-
Data Acquisition: Measure the optical density (OD) at 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound relative to the positive and negative controls. Compounds exhibiting >50% inhibition are considered "hits" for further validation.[1]
Protocol 2: Secondary Assay - Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[12]
Materials:
-
Confirmed "hit" compounds
-
Target fungal strain
-
RPMI-1640 medium
-
Sterile 96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of the hit compounds in RPMI-1640 medium in a 96-well plate.[11] The concentration range should typically span from 64 µM down to 0.125 µM.
-
Inoculation: Prepare a fungal inoculum as described in Protocol 1 and add it to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[11]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[13] For quantitative analysis, the MIC₅₀ (the concentration that inhibits 50% of growth) can be determined by measuring the OD at 600 nm and comparing it to the growth in the control wells.[12]
Protocol 3: Mechanism of Action - ATPase Activity Assay
This colorimetric assay measures the activity of fungal H+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.[4][14]
Caption: Inhibition of ATP hydrolysis by a test compound.
Materials:
-
Isolated fungal plasma membrane vesicles (enriched with H+-ATPase)
-
Test compounds and this compound
-
Assay buffer (containing MES-Tris, MgSO₄, NH₄Cl)[4]
-
ATP solution
-
Malachite green reagent (for phosphate detection)
-
96-well microplate
-
Microplate reader (for measuring absorbance at 650 nm)
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the fungal membrane preparation, and various concentrations of the test compounds or this compound.
-
Initiate Reaction: Add ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 10-30 minutes.[4]
-
Stop Reaction & Color Development: Stop the reaction by adding the malachite green reagent. This reagent will react with the liberated inorganic phosphate to produce a colored product.
-
Data Acquisition: Measure the absorbance at 650 nm.[14]
-
Data Analysis: Create a standard curve using known concentrations of phosphate. Calculate the amount of Pi produced in each well and determine the IC₅₀ value for each compound (the concentration that inhibits 50% of ATPase activity).
Protocol 4: Counter Screen - Mammalian Cell Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compounds on the viability of mammalian cells to determine their selectivity.[15][16]
Materials:
-
Human cell line (e.g., HepG2, a liver cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[15]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well tissue culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate and allow them to adhere overnight in a CO₂ incubator.[15]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24-48 hours.[15]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[15]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance at a wavelength between 540 and 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
Conclusion
The protocols outlined in this document provide a robust framework for the discovery and initial characterization of novel antifungal agents targeting fungal ATPases. By employing this compound as a reference compound, researchers can ensure assay validity and effectively benchmark the performance of new chemical entities. The systematic progression from high-throughput screening to detailed mechanistic and cytotoxicity studies will facilitate the identification of promising lead compounds with high potency and selectivity, paving the way for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidation of antimicrobial activity and mechanism of action by N-substituted carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The V-ATPase as a target for antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proton-Pumping-ATPase-Targeted Antifungal Activity of a Novel Conjugated Styryl Ketone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Target for Antifungal Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. benchchem.com [benchchem.com]
- 11. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 12. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 13. Manual & Automated | MI [microbiology.mlsascp.com]
- 14. novusbio.com [novusbio.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application of ATPase-IN-5 in studying fungal drug resistance mechanisms.
Introduction
The rise of antifungal drug resistance is a significant threat to public health, compromising the treatment of invasive fungal infections.[1][2] Fungal pathogens have developed various mechanisms to evade the action of common antifungal agents, including the overexpression of drug efflux pumps.[2][3] These pumps, often belonging to the ATP-Binding Cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, actively expel antifungal drugs from the cell, reducing their intracellular concentration and efficacy.[3] A key energy source for many of these transporters is the proton motive force generated by the plasma membrane H+-ATPase (Pma1).[1][4]
Pma1 is an essential proton pump found in fungi and plants but is absent in mammals.[4][5] It actively transports protons out of the fungal cell, a process energized by ATP hydrolysis.[6][7] This action creates an electrochemical gradient that is crucial for maintaining intracellular pH, nutrient uptake, and overall cell viability.[1][4] Due to its essential nature and high conservation among fungal species, Pma1 is an attractive target for the development of novel, broad-spectrum antifungal drugs.[4][8]
ATPase-IN-5 is a potent and selective small molecule inhibitor of the fungal Pma1. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a powerful research tool to investigate the mechanisms of fungal drug resistance, particularly those mediated by efflux pumps.
Mechanism of Action of this compound
This compound directly targets the fungal Pma1 enzyme. By inhibiting Pma1, it prevents the extrusion of protons from the cytoplasm. This leads to a cascade of downstream effects:
-
Disruption of the Proton Gradient: The primary function of Pma1 is to create and maintain a proton gradient across the plasma membrane. Inhibition by this compound leads to the collapse of this gradient.
-
Membrane Depolarization: The outward pumping of positive charges (H+) by Pma1 contributes significantly to the negative-inside membrane potential. Inhibition of this pump causes membrane depolarization.[9]
-
Cytoplasmic Acidification: The failure to expel protons results in the acidification of the fungal cytoplasm.
-
Inhibition of Nutrient Uptake: Many secondary transporters responsible for nutrient uptake rely on the proton gradient established by Pma1.[1]
-
Depletion of Cellular ATP: While Pma1 inhibition initially leads to a rise in intracellular ATP due to decreased consumption, the overall disruption of cellular homeostasis can ultimately impact energy levels.[9]
-
Synergistic Activity: By collapsing the proton motive force, this compound diminishes the energy supply for H+-coupled drug efflux pumps, potentially restoring the efficacy of conventional antifungal drugs against resistant strains.
References
- 1. Identification of Antifungal H+-ATPase Inhibitors with Effect on Plasma Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Elucidation of antimicrobial activity and mechanism of action by N-substituted carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. mdpi.com [mdpi.com]
- 9. Identification of Antifungal H+-ATPase Inhibitors with Effect on Plasma Membrane Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of ATPase-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphatases (ATPases) are a superfamily of enzymes that play a critical role in cellular energy metabolism by catalyzing the hydrolysis of ATP.[1][2][3] Their diverse functions, including ion transport, muscle contraction, and signal transduction, make them attractive targets for therapeutic intervention in a variety of diseases, including cancer and immune disorders.[1] ATPase-IN-5 is a novel small molecule inhibitor of a specific ATPase, and these application notes provide a comprehensive guide for its preclinical in vivo evaluation.
The following protocols are designed to assess the efficacy, pharmacokinetics, pharmacodynamics, and safety profile of this compound in a preclinical setting. The experimental design is adaptable to various disease models, with a focus on an oncology framework using tumor xenografts in immunodeficient mice.
Data Presentation
To ensure clear and concise reporting of quantitative data, all experimental results should be summarized in structured tables. This facilitates comparison between treatment groups and across different experiments.
Table 1: Summary of In Vivo Efficacy Study
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (% TGI) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | - | - | ||
| This compound | |||||
| Positive Control |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Route of Administration | Dose (mg/kg) | Value ± SD |
| Cmax (ng/mL) | IV | ||
| Tmax (h) | IV | ||
| AUC(0-t) (ngh/mL) | IV | ||
| AUC(0-inf) (ngh/mL) | IV | ||
| t1/2 (h) | IV | ||
| CL (mL/h/kg) | IV | ||
| Vd (L/kg) | IV | ||
| Cmax (ng/mL) | PO | ||
| Tmax (h) | PO | ||
| AUC(0-t) (ngh/mL) | PO | ||
| AUC(0-inf) (ngh/mL) | PO | ||
| Bioavailability (%) | PO |
Table 3: Pharmacodynamic Biomarker Analysis
| Treatment Group | Dose (mg/kg) | Time Point (h) | Target ATPase Activity (% of Control) ± SEM | p-Downstream Substrate (% of Control) ± SEM |
| Vehicle Control | - | |||
| This compound |
Table 4: Summary of Acute Toxicity Profile
| Treatment Group | Dose (mg/kg) | Clinical Observations | Hematology (Key Parameters) | Clinical Chemistry (Key Parameters) |
| Vehicle Control | - | |||
| This compound (Low Dose) | ||||
| This compound (Mid Dose) | ||||
| This compound (High Dose) |
Experimental Protocols
In Vivo Efficacy in a Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer cell line-derived xenograft model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Cancer cell line of interest
-
Immunodeficient mice (e.g., nude or NSG mice)
-
Calipers
-
Analytical balance
Protocol:
-
Cell Culture and Implantation: Culture the selected cancer cell line under standard conditions. Subcutaneously implant a specified number of cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Drug Administration: Prepare fresh formulations of this compound and vehicle on each dosing day. Administer the compounds to the respective groups via the determined route (e.g., intraperitoneal or oral) and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the animals daily for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the vehicle group reach a specific size), euthanize the mice and excise the tumors for weight measurement and further analysis.
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound after intravenous and oral administration.
Materials:
-
This compound
-
Vehicle
-
Healthy mice (e.g., C57BL/6)
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS system
Protocol:
-
Dosing: Administer a single dose of this compound intravenously (IV) and orally (PO) to separate groups of mice.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[4]
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.[4]
Pharmacodynamic (PD) and Biomarker Analysis
Objective: To assess the in vivo target engagement and downstream signaling effects of this compound.
Materials:
-
This compound
-
Tumor-bearing mice
-
Reagents for tissue homogenization and protein extraction
-
Antibodies for Western blotting or ELISA (total and phosphorylated forms of the downstream substrate)
-
ATPase activity assay kit
Protocol:
-
Treatment: Treat tumor-bearing mice with a single dose of this compound or vehicle.
-
Tissue Collection: At various time points post-dose, euthanize the mice and collect tumor and/or relevant tissue samples.
-
Target Activity Assay: Homogenize a portion of the tissue and measure the activity of the target ATPase using a specific activity assay.
-
Western Blotting/ELISA: Extract proteins from the remaining tissue and perform Western blotting or ELISA to assess the phosphorylation status of a key downstream substrate of the target ATPase.
-
Data Analysis: Quantify the changes in ATPase activity and downstream biomarker levels relative to the vehicle-treated control group.
Acute Toxicity Study
Objective: To evaluate the safety and tolerability of this compound after a single high dose or short-term repeated doses.
Materials:
-
This compound
-
Healthy mice
-
Blood collection supplies
-
Equipment for hematology and clinical chemistry analysis
Protocol:
-
Dosing: Administer single or multiple doses of this compound at various dose levels (low, mid, high) to different groups of mice.
-
Clinical Observation: Monitor the animals for any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Blood Collection and Analysis: At the end of the study period, collect blood for complete blood count (hematology) and serum chemistry analysis.
-
Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect major organs for histopathological examination to identify any treatment-related changes.
-
Data Analysis: Compare the findings from the treated groups to the vehicle control group to identify any dose-dependent toxicities.
Visualizations
Caption: Hypothetical signaling pathway illustrating the mechanism of action of this compound.
Caption: Experimental workflow for the in vivo efficacy study of this compound.
References
Application Note: Measuring the Effect of ATPase-IN-5 on Extracellular Acidification
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cellular metabolism is a complex network of biochemical reactions that are fundamental to cell health, proliferation, and function. Two major energy-producing pathways are glycolysis and mitochondrial respiration.[1] The extracellular acidification rate (ECAR) is a key indicator of cellular metabolism, reflecting the extrusion of protons from cells into the extracellular medium.[2][3] This acidification is largely a result of lactic acid produced during glycolysis and carbon dioxide from the citric acid cycle.[4] Therefore, measuring ECAR provides a real-time window into the glycolytic activity of cells.[5]
ATPases are a class of enzymes that play crucial roles in cellular energy conversion and ion transport by hydrolyzing ATP.[6][7] Different types of ATPases, such as V-type ATPases, are involved in processes like organelle acidification and pH homeostasis.[8][9][10] Inhibition of specific ATPases can have significant downstream effects on cellular metabolism.
This application note provides a detailed protocol for measuring the effect of a hypothetical ATPase inhibitor, "ATPase-IN-5," on the extracellular acidification rate of cultured cells using a fluorescence-based assay. The protocol is designed for researchers, scientists, and drug development professionals interested in characterizing the metabolic effects of novel inhibitors.
Principle of the Assay
The ECAR assay described here utilizes a fluorescent pH-sensitive probe to detect changes in the extracellular environment.[2][3] When cells undergo glycolysis, they produce and export acidic metabolites like lactate, leading to a decrease in the extracellular pH.[4] This drop in pH is detected by the fluorescent probe, resulting in a change in its fluorescence signal. The rate of this change is proportional to the extracellular acidification rate. By treating cells with this compound, researchers can determine the compound's impact on glycolytic flux.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from an ECAR assay investigating the effect of this compound.
| Treatment Group | Basal ECAR (mpH/min) | Glycolytic Rate (mpH/min) after Glucose | Glycolytic Capacity (mpH/min) after Oligomycin | Glycolytic Reserve (mpH/min) |
| Vehicle Control | 15.2 ± 1.8 | 65.7 ± 5.4 | 98.3 ± 7.1 | 32.6 ± 3.9 |
| This compound (1 µM) | 14.8 ± 2.1 | 85.3 ± 6.9 | 115.6 ± 8.2 | 30.3 ± 4.5 |
| This compound (10 µM) | 15.5 ± 1.9 | 102.1 ± 8.5 | 130.4 ± 9.3 | 28.3 ± 5.1 |
Data are represented as mean ± standard deviation.
Experimental Protocols
Materials and Reagents
-
Cultured cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
ECAR assay medium (e.g., unbuffered DMEM)[1]
-
Fluorescent pH-sensitive probe (e.g., pH-Xtra™)[5]
-
Glucose solution
-
Oligomycin solution (ATP synthase inhibitor)[11]
-
2-Deoxyglucose (2-DG) solution (glycolysis inhibitor)[11]
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with temperature control
Experimental Workflow
Caption: A streamlined workflow for the ECAR assay.
Detailed Protocol
Day 1: Cell Seeding
-
Harvest and count cells.
-
Seed the cells in a 96-well black, clear-bottom microplate at a pre-determined optimal density.
-
Incubate the plate overnight in a cell culture incubator (37°C, 5% CO2).
Day 2: ECAR Assay
-
Prepare Reagents:
-
Warm all assay reagents to 37°C.
-
Prepare stock solutions of this compound, glucose, oligomycin, and 2-DG at the desired concentrations in the ECAR assay medium.
-
-
Cell Preparation:
-
Remove the cell culture medium from the wells.
-
Gently wash the cells twice with 200 µL of pre-warmed ECAR assay medium.
-
Add 180 µL of ECAR assay medium containing the fluorescent pH-sensitive probe to each well.
-
Add 20 µL of the this compound working solution or vehicle control to the appropriate wells.
-
Incubate the plate in a non-CO2 incubator at 37°C for 30-60 minutes to allow for equilibration.[1]
-
-
ECAR Measurement:
-
Place the microplate in a fluorescence plate reader set to 37°C.
-
Basal ECAR: Measure the baseline fluorescence at regular intervals (e.g., every 2-3 minutes) for about 15-20 minutes to establish the basal extracellular acidification rate.
-
Glycolysis: Inject 20 µL of the glucose solution into each well to initiate glycolysis. Immediately resume kinetic fluorescence measurements to determine the glycolytic rate.[11]
-
Glycolytic Capacity: After the ECAR rate stabilizes, inject 20 µL of oligomycin. This inhibits mitochondrial respiration, forcing the cells to rely on glycolysis for ATP production and revealing their maximum glycolytic capacity.[11] Continue fluorescence measurements.
-
Glycolytic Reserve: The difference between the glycolytic capacity and the basal glycolytic rate represents the glycolytic reserve.[11]
-
Confirmation: Finally, inject 20 µL of 2-deoxyglucose (2-DG), a competitive inhibitor of hexokinase, to confirm that the measured ECAR is due to glycolysis.[11] A significant drop in ECAR after 2-DG injection validates the assay.
-
Data Analysis
-
Calculate the rate of change in fluorescence over time (d(Fluorescence)/dt) for each phase of the experiment.
-
Convert the fluorescence rates to mpH/min using a standard calibration curve.
-
Plot the ECAR values over time for each treatment group.
-
Calculate the basal ECAR, glycolytic rate, glycolytic capacity, and glycolytic reserve for the vehicle control and this compound treated groups.
-
Perform statistical analysis to determine the significance of any observed differences.
Signaling Pathway
Caption: Potential mechanism of this compound action.
Discussion
The inhibition of specific ATPases can lead to a compensatory upregulation of glycolysis to meet the cell's energy demands.[12][13] For instance, inhibiting V-ATPases can disrupt the proton gradient across organellar membranes, which may trigger signaling pathways that promote a metabolic shift towards glycolysis.[12] The protocol described in this application note provides a robust method to investigate whether this compound induces such a metabolic reprogramming. The observed increase in ECAR upon treatment with this compound would suggest an enhancement of the glycolytic rate. Further experiments, such as measuring oxygen consumption rate (OCR), would provide a more comprehensive picture of the compound's effects on cellular bioenergetics.[1][14]
References
- 1. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular Acidification Rate (ECAR) Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 3. biocat.com [biocat.com]
- 4. Measurement and Analysis of Extracellular Acid Production to Determine Glycolytic Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. ATPase - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of ATPases--a multi-disciplinary approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of V-ATPase Activity and Organelle pH by Phosphatidylinositol Phosphate Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Insights into the Structure, Regulation and Function of the V-ATPases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Reciprocal Regulation of V-ATPase and Glycolytic Pathway Elements in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays of Pma1p-ATPase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of inhibitors targeting the Saccharomyces cerevisiae plasma membrane proton-translocating ATPase, Pma1p. Pma1p is an essential P-type ATPase in fungi, responsible for maintaining the electrochemical proton gradient across the plasma membrane, which is vital for nutrient uptake and intracellular pH regulation.[1][2][3] Its absence in mammalian cells and its essential nature in fungi make it a promising target for the development of novel antifungal agents.[4][5][6]
Introduction to Pma1p-ATPase and its Significance
The Pma1p-ATPase is a ~100 kDa integral membrane protein that actively pumps protons out of the fungal cell, a process energized by ATP hydrolysis.[5][7][8] This activity is crucial for fungal survival and growth.[5] The enzyme is highly conserved across the fungal kingdom, suggesting that inhibitors could have broad-spectrum antifungal activity.[5] High-throughput screening assays are therefore critical for identifying novel chemical entities that can modulate the function of this important enzyme.
Principle of Pma1p-ATPase Activity Assays
The primary methods for assaying Pma1p-ATPase activity in a high-throughput format rely on the detection of one of the products of ATP hydrolysis: inorganic phosphate (B84403) (Pi) or ADP. The most common approach is a colorimetric assay that measures the amount of inorganic phosphate released.[9]
Experimental Protocols
Several methods can be adapted for high-throughput screening of Pma1p-ATPase inhibitors. Below are detailed protocols for the most common assays.
Protocol 1: Malachite Green-Based Colorimetric Assay for ATP Hydrolysis
This is an endpoint assay that quantifies the inorganic phosphate (Pi) released during the ATPase reaction. The protocol is highly adaptable for HTS.[9]
Materials and Reagents:
-
Purified or membrane-preparations of S. cerevisiae Pma1p
-
Assay Buffer: 100 mM HEPES pH 8.5, 65 mM NaCl, 5% glycerol[9] (Note: Optimal pH for Pma1p is often acidic, e.g., pH 6.5, and should be optimized for the specific screen[5][10])
-
ATP solution (e.g., 100 mM stock)
-
Test compounds dissolved in DMSO
-
Phosphate standards (e.g., 0-40 µM)[9]
-
Malachite Green detection reagent
-
96- or 384-well microplates
-
Microplate reader
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., DMSO for negative control, known inhibitor for positive control) into the wells of the microplate.
-
Enzyme Preparation: Dilute the purified Pma1p enzyme to the desired concentration in cold assay buffer.
-
Reaction Initiation: Add the diluted enzyme to the wells containing the test compounds.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at the desired temperature (e.g., 30°C or 37°C) to allow for compound-enzyme interaction.[9]
-
Start Reaction: Initiate the ATPase reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature.[9] The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Detection: Stop the reaction and detect the released phosphate by adding the Malachite Green reagent. The reagent typically contains malachite green, ammonium (B1175870) molybdate, and a stabilizing agent, which form a colored complex with inorganic phosphate in an acidic solution.
-
Measurement: Read the absorbance at a wavelength of approximately 650 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percent inhibition for each compound by comparing the absorbance in the test wells to the positive and negative controls.
Protocol 2: Coupled Enzyme Assay for Continuous Monitoring of ATP Hydrolysis
This kinetic assay continuously measures ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[7]
Materials and Reagents:
-
Purified or membrane-preparations of S. cerevisiae Pma1p
-
Assay Buffer: 10 mM MES/KOH (pH 6.5), 50 mM K2SO4, 5 mM ATP, 2 mM phosphoenolpyruvate, 30 µg·mL−1 pyruvate (B1213749) kinase, 25 µg·mL−1 lactate (B86563) dehydrogenase, 0.5 µg·mL−1 valinomycin, 0.25 mM NADH.[7][8]
-
Test compounds dissolved in DMSO
-
96- or 384-well UV-transparent microplates
-
Microplate reader with kinetic reading capabilities at 340 nm
Procedure:
-
Prepare Master Mix: Prepare a master mix containing all the components of the assay buffer except for the Pma1p enzyme.
-
Compound Plating: Dispense test compounds and controls into the wells of the microplate.
-
Add Master Mix: Add the master mix to each well.
-
Initiate Reaction: Start the reaction by adding the Pma1p enzyme to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm over time at a constant temperature.
-
Data Analysis: The rate of NADH oxidation is proportional to the rate of ATP hydrolysis. Calculate the initial reaction velocities for each well. Determine the percent inhibition by comparing the rates in the presence of test compounds to the controls.
Data Presentation
The results of a high-throughput screen for Pma1p-ATPase inhibitors are typically expressed as percent inhibition. Hits are then further characterized to determine their potency (IC50) and selectivity.
| Parameter | Description | Example Value | Reference |
| Hit Rate | The percentage of compounds in a screening library that show significant inhibition of Pma1p activity. | 0.2% | [4][5] |
| IC50 | The concentration of an inhibitor that reduces the enzyme activity by 50%. | 0.04 to 22.60 µM for various inhibitors | [6][11] |
| MIC | Minimum Inhibitory Concentration required to inhibit fungal growth. | 0.63 µM for BM2 | [5] |
Visualization of Experimental Workflows and Signaling Pathways
High-Throughput Screening Workflow for Pma1p Inhibitors
Caption: High-throughput screening cascade for the identification of Pma1p inhibitors.
Pma1p-ATPase Function and Inhibition Pathway
Caption: Simplified pathway of Pma1p function and its inhibition.
References
- 1. Regulation of Saccharomyces cerevisiae Plasma membrane H+-ATPase (Pma1) by Dextrose and Hsp30 during Exposure to Thermal Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoregulation of the yeast Pma1 H+-ATPase autoinhibitory domain involves the Ptk1/2 kinases and the Glc7 PP1 phosphatase and is under TORC1 control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo analysis of Saccharomyces cerevisiae plasma membrane ATPase Pma1p isoforms with increased in vitro H+/ATP stoichiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Antifungal H+-ATPase Inhibitors with Effect on Plasma Membrane Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Antifungal H+-ATPase Inhibitors with Effect on Plasma Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungal Plasma Membrane H+-ATPase: Structure, Mechanism, and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of native plasma membrane H+‐ATPase (Pma1p) in both the active and basal activation states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Using ATPase-IN-5 to Investigate Ion Homeostasis in Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATPase-IN-5 is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III), a critical component of the electron transport chain.[1][2] While not a direct inhibitor of P-type ATPases, its action leads to a profound disruption of mitochondrial respiration and a halt in ATP synthesis via oxidative phosphorylation.[1][2] This energy depletion has significant downstream consequences on cellular activities reliant on ATP, most notably ion homeostasis, which is maintained by ATP-dependent ion pumps. These application notes provide a comprehensive guide for utilizing this compound as a chemical probe to investigate the intricate relationship between mitochondrial function and ion homeostasis in fungi.
The primary plasma membrane H+-ATPase (Pma1) is essential for fungal survival, creating the electrochemical proton gradient necessary for nutrient uptake and maintaining intracellular pH.[3][4] This pump is a major consumer of cellular ATP. By limiting the mitochondrial ATP supply, this compound indirectly compromises the function of Pma1 and other ion pumps, leading to a cascade of events including plasma membrane depolarization, intracellular pH dysregulation, and altered ion transport.[5][6] This makes this compound a valuable tool for dissecting the reliance of fungal ion homeostasis on mitochondrial energy production and for exploring novel antifungal strategies.
Mechanism of Action
This compound selectively binds to the fungal cytochrome bc1 complex, interrupting the flow of electrons and decoupling it from proton translocation across the inner mitochondrial membrane. This leads to a collapse of the mitochondrial membrane potential and a severe reduction in ATP production. The resulting ATP deficit cripples the activity of energy-dependent ion pumps, such as the plasma membrane H+-ATPase (Pma1) and various Ca2+-ATPases, fundamentally disrupting the maintenance of cellular ion gradients.[1][2]
Data Presentation
The efficacy of this compound (referred to as Inz-5 in source literature) has been quantified against various fungal species. The tables below summarize its inhibitory concentrations and provide a benchmark comparison with standard antifungal agents.
Table 1: In Vitro Activity of this compound against Candida albicans
| Parameter | Value | Assay Conditions | Reference |
|---|---|---|---|
| IC₅₀ (Proliferation) | 0.381 µM | Not specified | [1][7] |
| IC₅₀ (Cytochrome bc1 Activity) | ~8.0 µM | UQH₂:cyt c oxidoreductase assay | [8] |
| IC₅₀ (Purified Complex III) | 24 ± 3 nM | UQH₂:cyt c oxidoreductase assay | [1] |
| Synergy with Fluconazole | 10 µM | Liquid culture |[8] |
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Standard Antifungals
| Antifungal Agent | Target Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Amphotericin B | Aspergillus terreus | - | - | [7] |
| Voriconazole | Aspergillus terreus | - | 2 | [7] |
| Posaconazole | Aspergillus terreus | - | 0.12 | [7] |
| Itraconazole | Aspergillus terreus | - | 0.5 | [7] |
| Caspofungin | Aspergillus terreus | - | 2 |[7] |
Experimental Protocols
Investigating the impact of this compound on ion homeostasis involves a series of assays to measure fungal growth, mitochondrial activity, and key ion-related parameters.
Protocol 1: Fungal Growth Inhibition Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate fungal growth medium (e.g., RPMI-1640, YPD)
-
Sterile 96-well microplates
-
Fungal inoculum
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a fungal inoculum from a fresh culture to a concentration of 1-5 x 10⁵ cells/mL in the growth medium.
-
Prepare a 2-fold serial dilution of this compound in the growth medium directly in the 96-well plate. Typical final concentrations range from 0.01 to 20 µM.
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted compound. Include a drug-free control well.
-
Incubate the plates at the optimal growth temperature (e.g., 30°C or 37°C) for 24-48 hours.
-
Determine fungal growth by measuring the optical density (OD) at 600 nm.
-
The MIC is defined as the lowest concentration of this compound that causes a significant growth inhibition (e.g., ≥50%) compared to the drug-free control.[7]
Protocol 2: Measurement of Plasma Membrane Potential
This protocol uses the potential-sensitive fluorescent dye diS-C₃(3) to measure changes in the plasma membrane potential. Depolarization is indicated by an increase in fluorescence.
Materials:
-
Fungal cells (log phase)
-
diS-C₃(3) stock solution (in ethanol)
-
Glucose
-
This compound
-
Fluorometer or fluorescence plate reader
Procedure:
-
Harvest and wash fungal cells, then resuspend them in a low-potassium buffer to a final OD₆₀₀ of ~0.2.
-
Add diS-C₃(3) to a final concentration of ~0.2 µM and incubate in the dark for 30-60 minutes to allow the dye to equilibrate across the membrane.
-
Transfer the cell suspension to a cuvette or microplate.
-
Initiate fluorescence recording (e.g., Excitation: 620 nm, Emission: 670 nm).
-
Add glucose (e.g., 10 mM final concentration) to energize the cells and activate the H+-ATPase, which should cause a decrease in fluorescence (hyperpolarization).
-
Once a stable baseline is achieved, add this compound at the desired concentration.
-
Monitor the change in fluorescence. An increase in fluorescence indicates depolarization of the plasma membrane due to reduced Pma1 activity.[9]
Protocol 3: Measurement of Intracellular pH (pHi)
This protocol uses the ratiometric pH-sensitive fluorescent indicator BCECF-AM to measure changes in cytosolic pH.
Materials:
-
Fungal cells or protoplasts
-
BCECF-AM stock solution (in DMSO)
-
Pluronic F-127 (optional, aids dye loading)
-
Loading buffer (e.g., a MES-buffered salt solution, pH 6.5)
-
Fluorometer or confocal microscope with dual excitation capability
-
Calibration buffers (pH 5.5 to 8.0) containing nigericin (B1684572) (a K+/H+ ionophore)
Procedure:
-
Dye Loading: Incubate washed fungal cells in loading buffer containing BCECF-AM (typically 2-10 µM) for 30-60 minutes at room temperature.
-
Washing: Wash the cells twice with fresh buffer to remove extracellular dye.
-
Measurement:
-
Resuspend the cells in the desired experimental buffer.
-
Measure fluorescence by alternating excitation wavelengths (e.g., 490 nm and 450 nm) while recording emission at a single wavelength (~535 nm).[10]
-
Establish a baseline ratio (490/450 nm).
-
Add this compound and record the change in the fluorescence ratio over time. A decrease in the ratio typically indicates intracellular acidification.
-
-
Calibration:
-
At the end of the experiment, resuspend aliquots of the loaded cells in calibration buffers of known pH.
-
Add nigericin (~10 µM) to equilibrate the intracellular and extracellular pH.[10]
-
Measure the fluorescence ratio for each known pH value to generate a calibration curve, which is then used to convert experimental ratios into pHi values.
-
Protocol 4: Measurement of Intracellular Calcium [Ca²⁺]i
This protocol uses the fluorescent indicator Fluo-4-AM to monitor changes in cytosolic free calcium.
Materials:
-
Fungal cells
-
Fluo-4-AM stock solution (in DMSO)
-
Pluronic F-127
-
Loading buffer (e.g., HBSS)
-
Fluorometer or fluorescence microscope (Excitation: ~494 nm, Emission: ~516 nm)
Procedure:
-
Dye Loading: Incubate fungal cells with Fluo-4-AM (e.g., 5 µM) and an equal concentration of Pluronic F-127 in loading buffer for 30-60 minutes at 30°C.
-
Washing: Wash the cells twice with fresh buffer to remove extracellular dye.
-
Measurement:
-
Resuspend cells in the experimental buffer and transfer to a measurement cuvette or imaging dish.
-
Begin recording fluorescence intensity to establish a stable baseline.
-
Add this compound and monitor the change in fluorescence. An increase in fluorescence indicates a rise in intracellular calcium concentration.[11][12]
-
(Optional) Add a calcium ionophore like ionomycin (B1663694) at the end of the experiment to determine maximum fluorescence (Fmax) for calibration purposes.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Antifungal H+-ATPase Inhibitors with Effect on Plasma Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungal Plasma Membrane H+-ATPase: Structure, Mechanism, and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative description of ion transport via plasma membrane of yeast and small cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Antifungal H+-ATPase Inhibitors with Effect on Plasma Membrane Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurements of plasma membrane potential changes in Saccharomyces cerevisiae cells reveal the importance of the Tok1 channel in membrane potential maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular pH in Arbuscular Mycorrhizal Fungi : A Symbiotic Physiological Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of fluorescent indicators to analyse intracellular calcium and morphology in filamentous fungi : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 12. Application of fluorescent indicators to analyse intracellular calcium and morphology in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fungicidal vs. Fungistatic Activity of ATPase-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATPases are a class of enzymes crucial for various cellular processes, including the maintenance of electrochemical gradients across cellular membranes. In fungi, the plasma membrane H+-ATPase and the vacuolar H+-ATPase (V-ATPase) are essential for viability, virulence, and the development of drug resistance.[1][2][3][4][5] Consequently, these enzymes represent promising targets for the development of novel antifungal agents. ATPase-IN-5 is a novel investigational compound designed to inhibit fungal ATPase activity. This document provides a detailed protocol to determine whether this compound exhibits fungicidal (kills fungi) or fungistatic (inhibits fungal growth) activity against pathogenic fungi.
The distinction between fungicidal and fungistatic activity is critical in drug development. Fungicidal agents are often preferred for treating infections in immunocompromised patients, as they can eradicate the pathogen without reliance on the host's immune system. The determination of this activity is typically achieved by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).[6][7] An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.[7]
Principle of the Method
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11][12][13][14][15][16][17][18] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][19][20] The MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.[21][22]
Data Presentation
The quantitative data generated from the MIC and MFC assays should be summarized in a clear and structured format for easy comparison.
Table 1: MIC and MFC of this compound against Candida albicans
| Replicate | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Activity |
| 1 | 2 | 4 | 2 | Fungicidal |
| 2 | 2 | 8 | 4 | Fungicidal |
| 3 | 4 | 8 | 2 | Fungicidal |
| Mean | 2.67 | 6.67 | 2.67 | Fungicidal |
| Std. Dev. | 1.15 | 2.31 | 1.15 |
Table 2: MIC and MFC of this compound against Aspergillus fumigatus
| Replicate | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Activity |
| 1 | 8 | >64 | >8 | Fungistatic |
| 2 | 8 | >64 | >8 | Fungistatic |
| 3 | 16 | >64 | >4 | Fungistatic |
| Mean | 10.67 | >64 | >6.67 | Fungistatic |
| Std. Dev. | 4.62 | N/A | N/A |
Experimental Protocols
I. Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the CLSI M27 and M38 documents for yeasts and filamentous fungi, respectively.[11]
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
Test fungus (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C)
-
Sterile pipettes and tips
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to obtain a range of concentrations (e.g., 0.125 to 64 µg/mL).
-
Dispense 100 µL of each dilution into the wells of a 96-well plate.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative (sterility) control.
-
-
Inoculum Preparation:
-
From a 24-hour culture on Sabouraud Dextrose Agar, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).
-
For molds, a conidial suspension is prepared and the concentration is determined using a hemocytometer.
-
Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Endpoint Determination (Reading the MIC):
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity for azole-like inhibitors) compared to the drug-free control well.[11]
-
II. Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined as a secondary test after the MIC is established.[6][21]
Materials:
-
MIC plate from the previous experiment
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile pipettes and tips
-
Incubator (35°C)
Procedure:
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), and from the positive growth control well, take a 10-20 µL aliquot.
-
Spot-inoculate the aliquot onto a quadrant of an SDA plate.
-
-
Incubation:
-
Incubate the SDA plates at 35°C for 24-48 hours, or until growth is clearly visible in the subculture from the growth control well.
-
-
Endpoint Determination (Reading the MFC):
Visualizations
Caption: Workflow for MIC and MFC determination.
Caption: Hypothetical signaling pathway of this compound.
Caption: Logic for determining fungicidal vs. fungistatic activity.
References
- 1. Frontiers | Advances in targeting the vacuolar proton-translocating ATPase (V-ATPase) for anti-fungal therapy [frontiersin.org]
- 2. The V-ATPase as a target for antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The plasma membrane H(+)-ATPase of fungi. A candidate drug target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 9. EUCAST: Fungi (AFST) [eucast.org]
- 10. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. testinglab.com [testinglab.com]
- 14. njccwei.com [njccwei.com]
- 15. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 18. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 19. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 20. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low efficacy of ATPase-IN-5 in fungal growth inhibition assays.
Welcome to the technical support center for ATPase-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their fungal growth inhibition assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of fungal plasma membrane H+-ATPase (Pma1), an essential enzyme responsible for pumping protons out of the fungal cell.[1][2] This process is crucial for maintaining the electrochemical gradient and intracellular pH.[1] By inhibiting Pma1, this compound disrupts these vital functions, leading to a cascade of detrimental effects including membrane depolarization, inhibition of nutrient uptake, and ultimately, fungal growth inhibition.[3]
Q2: Which fungal species are expected to be sensitive to this compound?
A2: The target of this compound, the H+-ATPase, is highly conserved across the fungal kingdom.[4] Therefore, a broad spectrum of fungal species, including yeasts and molds, are anticipated to be susceptible. However, the effective concentration may vary between different species and even strains.
Q3: What are the common causes for observing low or no efficacy of this compound in my assay?
A3: Several factors can contribute to lower-than-expected efficacy. These can be broadly categorized as issues with the compound itself, the experimental setup, or the fungal strain. Common problems include poor solubility or stability of this compound in the assay medium, an inappropriate concentration range, suboptimal assay conditions, or the development of resistance in the fungal strain.[5]
Troubleshooting Guide
Issue 1: No inhibition of fungal growth at any tested concentration.
| Potential Cause | Troubleshooting Step |
| Compound Inactivity/Degradation | 1. Verify the integrity and purity of the this compound stock. 2. Prepare fresh stock solutions and dilutions immediately before the experiment.[5] |
| Low Solubility | 1. Confirm the solubility of this compound in your assay medium.[5] 2. Consider using a co-solvent like DMSO, ensuring the final concentration does not inhibit fungal growth (typically ≤1%).[6] |
| Inappropriate Concentration Range | 1. Perform a broader dose-response experiment with a wider range of concentrations (e.g., logarithmic dilutions from 0.01 to 100 µM).[6] |
| Fungal Resistance | 1. Test this compound against a known sensitive control strain to validate the assay setup. 2. If resistance is suspected, consider sequencing the gene encoding the target ATPase (Pma1) to check for mutations.[7] |
Issue 2: High variability in Minimum Inhibitory Concentration (MIC) values between replicates.
| Potential Cause | Troubleshooting Step |
| Inconsistent Inoculum | 1. Standardize the inoculum preparation using a spectrophotometer or hemocytometer to ensure a consistent cell density.[5] |
| Uneven Compound Distribution | 1. Ensure thorough mixing of this compound in the broth or agar (B569324) medium.[6] |
| Subjective Endpoint Reading | 1. Have two independent researchers read the plates. 2. For broth microdilution, use a spectrophotometer to read the optical density for a more objective measurement of growth inhibition.[8] |
| Pipetting Errors | 1. Use calibrated pipettes and ensure proper mixing during serial dilutions.[5] |
Issue 3: "Trailing" or persistent, partial growth at concentrations above the MIC.
This phenomenon is characterized by reduced but persistent growth across a range of drug concentrations and can complicate MIC determination.[7]
| Potential Cause | Troubleshooting Step |
| Fungistatic Nature of the Compound | 1. This compound may be fungistatic rather than fungicidal at certain concentrations. |
| Assay Endpoint Reading | 1. Read the MIC at an earlier time point (e.g., 24 hours instead of 48 hours).[5] 2. Adhere strictly to the recommended endpoint reading criteria (e.g., ≥50% inhibition for fungistatic agents).[7][8] 3. Quantify the level of growth inhibition using a spectrophotometer.[5] |
Quantitative Data Summary
The following table summarizes representative inhibitory concentrations for fungal H+-ATPase inhibitors against various fungal species, which can serve as a reference for expected efficacy ranges for this compound.
| Inhibitor Class | Fungal Species | IC50 / MIC (µM) | Reference |
| Carbazoles | Saccharomyces cerevisiae | 0.2 - 5.0 | [4] |
| Carbazoles | Candida albicans | 0.5 - 10.0 | [4] |
| Pyrido-thieno-pyrimidines | Saccharomyces cerevisiae | 0.04 - 22.60 | [1] |
| Cationic Peptides (BM2) | Saccharomyces cerevisiae | 0.5 (IC50) | [3] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Antifungal Susceptibility Testing
This method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[5]
-
Preparation of this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The final solvent concentration in the assay should not exceed a level that affects fungal growth (typically ≤1%).[5]
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in RPMI 1640 medium to achieve the desired final concentration range. Include a drug-free well for a growth control and a medium-only well for a sterility control.[5]
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline or water, adjusting the concentration using a spectrophotometer to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[5]
-
Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Incubate the plate at a suitable temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.[5]
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the drug-free growth control.[7][8] This can be assessed visually or by measuring the optical density with a microplate reader.[8]
Visualizations
Caption: Troubleshooting workflow for low this compound efficacy.
Caption: Signaling pathway disrupted by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Antifungal H+-ATPase Inhibitors with Effect on Plasma Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of antimicrobial activity and mechanism of action by N-substituted carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of ATPase-IN-5 in solution.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper handling, storage, and use of ATPase-IN-5 to help prevent its degradation in solution and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, solid this compound should be stored at -20°C, desiccated. Under these conditions, the compound is expected to be stable for an extended period. Always refer to the Certificate of Analysis for lot-specific storage recommendations.
Q2: What is the best solvent for reconstituting this compound?
A: this compound is typically reconstituted in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
Q3: How should I store the reconstituted stock solution of this compound?
A: Aliquot the DMSO stock solution into single-use volumes and store them in tightly sealed vials at -20°C or -80°C.[1][2] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[3][4]
Q4: For how long is the stock solution stable?
A: When stored properly at -20°C or below, DMSO stock solutions are generally stable for several months.[2] However, for sensitive experiments, it is best to use freshly prepared stock solutions or those that have been stored for less than one month.[2]
Q5: I observed precipitation when diluting my this compound stock solution into an aqueous buffer for my experiment. What should I do?
A: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules.[1] Here are some steps you can take:
-
Decrease the final concentration: The compound may have exceeded its solubility limit in the aqueous buffer. Try using a lower final concentration in your assay.[1]
-
Optimize the DMSO concentration: While it's important to minimize the final DMSO concentration in your assay, a slightly higher concentration (e.g., up to 0.5%) might be necessary to maintain solubility.[1] Always include a vehicle control with the same final DMSO concentration to assess any effects on your experiment.[1]
-
Adjust the pH of the buffer: The solubility of some compounds can be pH-dependent.[1] You can test a range of pH values to find the optimal condition for this compound solubility.
-
Prepare fresh dilutions: Do not use a solution that has precipitated. Prepare a fresh dilution from your stock solution for each experiment.[1]
Troubleshooting Guide
This guide will help you troubleshoot common issues that may be related to the degradation of this compound in your experiments.
| Issue | Possible Cause | Suggested Solution |
| Loss of inhibitory activity over time | Degradation of this compound in the working solution. | Prepare fresh working solutions immediately before each experiment. Perform a time-course experiment to assess the stability of this compound in your specific assay buffer and conditions. |
| Inconsistent results between experiments | Improper storage or handling of stock solutions, leading to variable compound integrity. | Ensure proper storage of stock solutions at -20°C or -80°C in single-use aliquots.[1][2] Avoid repeated freeze-thaw cycles.[3][4] Use a consistent protocol for preparing working solutions. |
| Variability in the final DMSO concentration. | Maintain a consistent final DMSO concentration across all experiments and include a vehicle control.[1] | |
| Unexpected experimental outcomes | Off-target effects due to high inhibitor concentration or solvent effects. | Perform a dose-response experiment to determine the optimal concentration of this compound. Keep the final DMSO concentration below 0.5% if possible, and always include a vehicle control.[1] |
| The inhibitor may be unstable in your specific cell culture medium. | Test the stability of this compound in your cell culture medium over the time course of your experiment.[2] Some components in the media can react with the compound.[2] Consider testing stability in a simpler buffer like PBS.[2] |
Quantitative Data Summary
As specific stability data for this compound is not publicly available, the following table is a template for you to record your own stability study results.
| Condition | Time Point | Concentration of this compound Remaining (%) | ATPase Activity (%) |
| Buffer A (e.g., PBS, pH 7.4) at 37°C | 0 hr | 100 | |
| 2 hr | |||
| 8 hr | |||
| 24 hr | |||
| Buffer B (e.g., Cell Culture Medium) at 37°C | 0 hr | 100 | |
| 2 hr | |||
| 8 hr | |||
| 24 hr | |||
| -20°C in DMSO | 1 month | ||
| 3 months | |||
| 6 months |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a framework for determining the stability of this compound in your experimental buffer.
-
Preparation of this compound Solution:
-
Prepare a fresh working solution of this compound at the desired final concentration in your experimental buffer (e.g., PBS or cell culture medium).
-
-
Incubation:
-
Aliquot the solution into separate tubes for each time point.
-
Incubate the tubes at the desired temperature (e.g., room temperature or 37°C).
-
-
Sample Collection:
-
At each designated time point (e.g., 0, 2, 4, 8, and 24 hours), take one aliquot and immediately store it at -80°C to halt any further degradation.
-
-
Analysis:
-
Analyze the concentration of intact this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
In parallel, you can perform your functional assay (e.g., an ATPase activity assay) with the aliquots from each time point to assess the remaining inhibitory activity.
-
-
Data Interpretation:
-
Plot the percentage of remaining this compound or its inhibitory activity against time to determine its stability under your experimental conditions.
-
Visualizations
References
Technical Support Center: Addressing Off-Target Effects of ATPase-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of ATPase-IN-5 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why should I be concerned when using this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, where the observed phenotype may not be due to the inhibition of the primary ATPase target.[1] Furthermore, off-target effects can cause cellular toxicity, which can mask the true effect of inhibiting the intended target.[1] Minimizing these effects is crucial for obtaining reliable data and for the successful development of therapeutic agents.[1]
Q2: What are the initial signs that the phenotype I'm observing might be due to off-target effects of this compound?
A2: Several indicators may suggest that the observed cellular phenotype is a result of off-target activities of this compound. These include:
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Inconsistency with other inhibitors: A structurally different inhibitor targeting the same ATPase should ideally produce a similar phenotype. If it does not, off-target effects could be at play.[2]
-
Discrepancy with genetic validation: If knocking down or knocking out the target ATPase using methods like CRISPR/Cas9 or siRNA does not replicate the phenotype observed with this compound, it strongly suggests an off-target mechanism.[1][2]
-
Unusually high potency or toxicity: If the compound shows effects at concentrations significantly lower than its known binding affinity for the target ATPase, or if it exhibits significant cytotoxicity at or near its effective concentration, off-target interactions should be suspected.
Q3: How can I proactively minimize off-target effects in my experiments with this compound?
A3: A proactive approach to experimental design can help reduce the impact of off-target effects. Key strategies include:
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Use the lowest effective concentration: It is important to perform a dose-response experiment to determine the lowest concentration of this compound that elicits the desired on-target effect.[1] Higher concentrations increase the likelihood of engaging lower-affinity off-target proteins.[1]
-
Employ structurally unrelated inhibitors: As a control, use another inhibitor with a different chemical scaffold that targets the same ATPase to confirm that the observed phenotype is consistent.
-
Incorporate genetic validation: Use genetic approaches like siRNA or CRISPR-Cas9 to knockdown or knockout the intended target.[1] The resulting phenotype should be compared to that produced by this compound.
Troubleshooting Guides
Q4: My results with this compound are inconsistent with the phenotype from a genetic knockdown of the target ATPase. What should I do?
A4: This discrepancy is a strong indicator of potential off-target effects. The following workflow can help you investigate this issue.
Caption: Troubleshooting workflow for inconsistent inhibitor and genetic knockdown results.
Q5: I'm observing significant cytotoxicity at the concentration of this compound required to inhibit my target. How can I determine if this is an on-target or off-target effect?
A5: Distinguishing between on-target and off-target toxicity is crucial. The following table summarizes a hypothetical dose-response experiment to help differentiate these effects.
| Concentration (µM) | Target ATPase Inhibition (%) | Off-Target Kinase X Inhibition (%) | Cell Viability (%) |
| 0.01 | 15 | 2 | 98 |
| 0.1 | 55 | 8 | 95 |
| 1 | 92 | 45 | 80 |
| 10 | 98 | 95 | 40 |
| 100 | 99 | 98 | 5 |
In this example, a significant drop in cell viability correlates with the inhibition of "Off-Target Kinase X," suggesting the cytotoxicity may be an off-target effect.
To further investigate, consider the following experimental workflow:
Caption: Experimental workflow to differentiate on-target from off-target cytotoxicity.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to its intended target in a cellular context.[1]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control for a specified duration.
-
Heating: Aliquot the cell lysates into different tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Pelleting: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble, non-denatured proteins.
-
Protein Quantification: Analyze the amount of the target ATPase in the soluble fraction using Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[2]
Protocol 2: Kinase Selectivity Profiling
Objective: To identify potential off-target kinases of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create serial dilutions.
-
Assay Plate Preparation: In a multi-well plate, add a panel of recombinant kinases, their specific substrates, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control to the wells.
-
Kinase Reaction: Incubate the plates to allow the kinase reaction to proceed.
-
Data Analysis: Measure the kinase activity and calculate the percent inhibition for each concentration of this compound to determine the IC50 value for each kinase.
The following table shows hypothetical results from a kinase selectivity panel.
| Kinase Target | IC50 (µM) for this compound |
| Target ATPase | 0.05 |
| Kinase A | > 100 |
| Kinase B | 2.5 |
| Kinase C | > 100 |
| Kinase D | 8.7 |
These results suggest that this compound has off-target activity against Kinase B and Kinase D at higher concentrations.
Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway involving an ATPase that could be targeted by this compound. Understanding the upstream and downstream components can help in designing experiments to confirm on-target effects.
Caption: Hypothetical signaling pathway involving the target of this compound.
References
Technical Support Center: Interpreting Unexpected Results in ATPase-IN-5 Inhibition Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during ATPase-IN-5 inhibition studies.
Disclaimer: Information on a specific compound named "this compound" is not publicly available. This guide provides a general framework for troubleshooting studies with a novel ATPase inhibitor, for which "this compound" will be used as a placeholder. The specific ATPase target of your inhibitor will influence the interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for an ATPase inhibitor?
A1: ATPases are enzymes that catalyze the hydrolysis of ATP into ADP and inorganic phosphate (B84403), releasing energy to drive various cellular processes.[1][2] ATPase inhibitors are molecules that block the activity of these enzymes.[3] Inhibition can occur through several mechanisms, including competitive inhibition (competing with ATP for the active site), non-competitive inhibition (binding to an allosteric site to alter enzyme conformation), or by disrupting proton flow in F-type ATPases.[3]
Q2: My IC50 value for this compound is highly variable between experiments. What are the potential causes?
A2: High variability in IC50 values can stem from several factors related to assay conditions and execution. Since many ATPase inhibitors are competitive with a substrate or ion, slight variations in the concentrations of these components can significantly impact the measured IC50.[4] Ensure consistent concentrations of ATP, magnesium ions (a common cofactor), and any stimulating ions (like K+ for the H+/K+-ATPase) across all assays.[4] Additionally, the pH of the assay buffer can be critical for the activity of some inhibitors.[4] It is also crucial to prepare fresh dilutions of the inhibitor for each experiment from a properly stored stock solution to avoid degradation.[4]
Q3: I am observing a low fluorescence signal or a poor signal-to-noise ratio in my cell-based assay. What should I check?
A3: A low signal in cell-based assays can be due to several reasons. First, verify the expression level of the target ATPase in your cell line using methods like Western blot or qPCR.[5] The inhibitor may not be potent enough, or the concentration used may be too low to elicit a measurable response.[5] Another possibility is that the test compound itself autofluoresces, which can interfere with the assay readout.[6] It is recommended to run a blank control with the compound and medium without cells to quantify its intrinsic fluorescence.[6] Using phenol (B47542) red-free medium can also help reduce background fluorescence.[5]
Q4: this compound shows no effect on ATPase activity in my biochemical assay, but it has a clear phenotype in my cell-based assays. How can I explain this?
A4: This discrepancy can arise from several factors. Some compounds can bind to an ATPase without significantly inhibiting its ATP hydrolysis activity but may still interfere with its other functions, such as transport.[5] In a cellular context, the compound might be metabolized into an active form, or it could be acting on an upstream or downstream target in a signaling pathway affected by the ATPase, rather than the ATPase itself. It is also possible that the compound has off-target effects that are responsible for the observed cellular phenotype. Consider using a complementary assay, such as a transport assay, to confirm direct interaction with the target ATPase.[5]
Troubleshooting Guide: Unexpected Results
This guide provides a structured approach to troubleshooting common unexpected outcomes in this compound inhibition studies.
Issue 1: Higher than expected ATPase activity (or no inhibition) in the presence of this compound.
| Possible Cause | Suggested Solution |
| Incorrect Inhibitor Concentration | Verify the dilution calculations and ensure the final concentration in the assay is correct. Prepare fresh dilutions for each experiment.[4] |
| Inhibitor Degradation | Check the storage conditions and stability of the inhibitor. If possible, test a fresh batch of the compound. |
| Sub-optimal Assay Conditions | Optimize assay parameters such as pH, temperature, and Mg²⁺ concentration, as these can influence inhibitor binding and efficacy.[5] |
| High ATP Concentration | If this compound is a competitive inhibitor, high concentrations of ATP can outcompete the inhibitor. Test a range of ATP concentrations. |
| Compound is an ATPase Activator at Certain Concentrations | Some compounds can stimulate ATPase activity at low concentrations.[5] Perform a full dose-response curve to observe the complete activity profile. |
Issue 2: High background signal in the ATPase activity assay.
| Possible Cause | Suggested Solution |
| Contamination with other ATPases | Use highly purified membrane preparations or recombinant protein to minimize the activity of non-target ATPases.[5] |
| Inorganic Phosphate (Pi) Contamination | Use high-purity ATP and other reagents. Prepare solutions fresh to avoid the accumulation of inorganic phosphate from ATP degradation.[5][7] |
| Assay Buffer Interference | Some buffer components can interfere with the detection method (e.g., malachite green assay).[7] Test the buffer alone to check for background signal. |
Issue 3: Discrepancy between biochemical and cell-based assay results.
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | The inhibitor may not be able to cross the cell membrane to reach its intracellular target. |
| Compound Efflux | The inhibitor may be a substrate for efflux pumps like P-glycoprotein (MDR1), which actively transport it out of the cell.[5] |
| Compound Cytotoxicity | At the concentrations tested, the inhibitor may be causing cell death, leading to misleading results in viability or functional assays.[6] Perform a separate cytotoxicity assay. |
| Off-Target Effects | The observed cellular phenotype may be due to the inhibitor acting on other targets within the cell. |
| Metabolic Modification of the Compound | The compound may be metabolized by the cells into a more or less active form. |
Experimental Protocols
General ATPase Activity Assay (Malachite Green)
This protocol is a common colorimetric method for measuring inorganic phosphate (Pi) released during ATP hydrolysis.[8]
Materials:
-
Purified ATPase enzyme or membrane preparation
-
This compound (or other inhibitor)
-
ATP solution
-
Assay Buffer (e.g., Tris-HCl with MgCl₂)
-
Malachite Green Reagent
-
Phosphate Standard solution
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a phosphate standard curve by making serial dilutions of the phosphate standard in the assay buffer.[8]
-
Add the assay buffer, inhibitor (at various concentrations), and enzyme to the wells of a 96-well plate.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Initiate the reaction by adding the ATP solution to all wells.
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Malachite Green reagent.
-
Allow color to develop for 20-30 minutes at room temperature.[8]
-
Measure the absorbance at approximately 650 nm using a microplate reader.[8]
-
Calculate the amount of phosphate released using the standard curve and determine the percentage of inhibition for each inhibitor concentration.
Cell Viability Assay (MTT or Resazurin)
This protocol assesses the effect of this compound on cell viability to distinguish between targeted inhibition and general cytotoxicity.
Materials:
-
Cells plated in a 96-well plate
-
This compound (or other inhibitor)
-
Cell culture medium
-
MTT or Resazurin reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add the MTT or Resazurin reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Signaling Pathways
Many ATPases, particularly V-ATPases, are involved in regulating key signaling pathways.[9][10] Understanding these connections can help interpret off-target or downstream effects of an inhibitor.
Caption: Potential signaling pathways affected by V-ATPase inhibition.
Experimental Workflow
A typical workflow for characterizing a novel ATPase inhibitor.
Caption: Workflow for this compound inhibitor characterization.
Troubleshooting Logic
A logical diagram for troubleshooting discrepant results between biochemical and cell-based assays.
Caption: Troubleshooting discrepant assay results.
References
- 1. ATPase - Wikipedia [en.wikipedia.org]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. What are ATPase inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Monitoring ATP hydrolysis and ATPase inhibitor screening using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation and function of V-ATPases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The curious case of vacuolar ATPase: regulation of signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ATPase Inhibitor Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with ATPase inhibitors. The following information will help address common issues that may arise during experimentation and affect the determination of IC50 values.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors that can influence the IC50 value of our ATPase inhibitor?
The IC50 value of an ATPase inhibitor can be significantly affected by several experimental parameters. It is crucial to maintain consistency in these factors to ensure reproducible results. Key factors include:
-
ATP Concentration: The concentration of ATP, the substrate for ATPase, is a primary determinant of the IC50 value for competitive inhibitors.[1] A higher ATP concentration will necessitate a higher concentration of a competitive inhibitor to achieve the same level of inhibition, thus increasing the apparent IC50 value.
-
Enzyme Concentration: The amount of ATPase used in the assay can influence the IC50 value. It is recommended to use an enzyme concentration that results in a linear reaction rate over the course of the assay.[2]
-
Buffer Composition and pH: The pH and the components of the assay buffer can impact both the enzyme's activity and the inhibitor's potency.[3] It is essential to use a buffer system that maintains a stable pH throughout the experiment.[3]
-
Incubation Time: The pre-incubation time of the enzyme with the inhibitor and the reaction time after adding ATP can affect the observed IC50.[4] These times should be optimized and kept consistent across experiments.[4]
-
Presence of Divalent Cations: Many ATPases require divalent cations like Mg²⁺ for their activity.[3] The concentration of these cations can therefore influence the enzyme's kinetics and the inhibitor's IC50.
-
Solvent Concentration: If the inhibitor is dissolved in an organic solvent like DMSO, the final concentration of the solvent in the assay should be kept constant and at a level that does not affect enzyme activity.
Troubleshooting Guide
Q2: We are observing significant variability in our IC50 results between experiments. What could be the cause?
Inconsistent IC50 values are a common issue and can often be traced back to variations in experimental conditions. Here are some potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent ATP Concentration | Always prepare fresh ATP solutions and accurately determine their concentration.[2] ATP in solution can degrade over time.[2] |
| Variable Enzyme Activity | Ensure the enzyme preparation is consistent. Aliquot the enzyme to avoid multiple freeze-thaw cycles.[5] Perform an enzyme activity titration to determine the optimal concentration for your assay. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the inhibitor.[3] |
| Inconsistent Incubation Times | Use a timer to ensure consistent pre-incubation and reaction times for all samples.[4] |
| Plate Edge Effects | Avoid using the outer wells of a microplate, as they are more prone to evaporation and temperature fluctuations. |
| Reagent Contamination | Use high-purity reagents and water to avoid contamination with phosphates or other substances that might interfere with the assay.[6] |
Q3: The inhibitory effect of our compound seems to be weaker than expected (high IC50 value). What should we check?
A higher-than-expected IC50 value could indicate several issues with the assay or the inhibitor itself:
| Potential Cause | Troubleshooting Steps |
| High ATP Concentration | If the inhibitor is ATP-competitive, a high ATP concentration will lead to a higher apparent IC50.[1] Consider performing the assay at an ATP concentration close to the Km value of the enzyme.[4] |
| Inhibitor Degradation | Prepare fresh dilutions of the inhibitor from a stock solution for each experiment.[3] Ensure proper storage of the stock solution as recommended by the manufacturer.[3] |
| Incorrect Inhibitor Concentration | Verify the concentration of your inhibitor stock solution. |
| Suboptimal Assay Conditions | Re-evaluate the assay conditions (pH, temperature, buffer components) to ensure they are optimal for both enzyme activity and inhibitor binding. |
Q4: We are observing a very low signal or no ATPase activity in our control wells. What could be wrong?
Lack of enzyme activity in the control wells points to a problem with the enzyme or the assay setup:
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage or handling. Use a fresh aliquot of the enzyme. |
| Missing Essential Cofactors | Ensure that all necessary cofactors, such as Mg²⁺, are present in the reaction buffer at the correct concentration.[3] |
| Incorrect Buffer pH | Verify the pH of the assay buffer.[3] Most ATPases have an optimal pH range for activity. |
| Problem with Detection Reagent | If using a colorimetric or fluorescent assay, ensure the detection reagents are prepared correctly and have not expired. |
Experimental Protocols
Protocol: Determination of IC50 Value using a Malachite Green Phosphate (B84403) Assay
This protocol provides a general framework for determining the IC50 value of an ATPase inhibitor using the malachite green assay, which measures the release of inorganic phosphate (Pi).[2][6]
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for your ATPase (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 100 mM KCl).
-
ATP Solution: Prepare a stock solution of ATP in purified water and adjust the pH to 7.0.[7] Store in aliquots at -20°C.[7]
-
ATPase Enzyme: Dilute the ATPase to the desired concentration in cold assay buffer just before use.
-
Inhibitor Stock Solution: Dissolve the ATPase inhibitor in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Malachite Green Reagent: Prepare the malachite green solution according to the manufacturer's instructions or a standard protocol.
2. Assay Procedure:
-
Prepare serial dilutions of the ATPase inhibitor in the assay buffer.
-
In a 96-well plate, add the inhibitor dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the diluted ATPase enzyme to all wells except the negative control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specific time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[4]
-
Initiate the enzymatic reaction by adding the ATP solution to all wells.[4]
-
Incubate the plate at the same temperature for a fixed time (e.g., 30 minutes).[6]
-
Stop the reaction by adding the Malachite Green reagent.[4]
-
Allow time for color development (e.g., 20-30 minutes).[2]
-
Measure the absorbance at the recommended wavelength (typically around 620-660 nm).[6]
3. Data Analysis:
-
Subtract the absorbance of the negative control from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for IC50 determination of an ATPase inhibitor.
Caption: A generic signaling pathway involving a transmembrane ATPase.
Caption: Factors influencing the IC50 value of an ATPase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP [bio-protocol.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
How to control for non-specific binding of ATPase-IN-5.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for and characterize the non-specific binding of ATPase-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern for this compound?
A1: Non-specific binding occurs when a compound, such as this compound, interacts with proteins or other cellular components that are not its intended molecular target.[1][2] This is a significant concern because it can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity.[2] The primary cause of off-target effects for many inhibitors targeting ATPases is the structural similarity of the ATP-binding pocket across a wide range of proteins.[2]
Q2: What are the initial steps to assess the specificity of this compound?
A2: A multi-faceted approach is recommended to evaluate the specificity of this compound. This includes:
-
Dose-Response Analysis: Conduct experiments across a broad range of this compound concentrations to distinguish between on-target and off-target effects. Off-target effects often require higher concentrations of the compound.[2]
-
Use of Control Compounds: Employ a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed phenotype is due to the specific inhibition of the target ATPase and not due to the chemical scaffold of the inhibitor.
-
Orthogonal Inhibition: Use a structurally unrelated inhibitor that targets the same ATPase. If both inhibitors produce the same phenotype, it provides stronger evidence for an on-target effect.[2]
Q3: What are the key biochemical and biophysical assays to confirm direct binding of this compound to its target?
A3: Several assays can be used to confirm the direct interaction between this compound and its target protein:
-
ATPase Activity Assays: These assays measure the enzymatic activity of the target ATPase in the presence of varying concentrations of this compound to determine its inhibitory potency (e.g., IC50).[3][4][5][6]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of this compound to its target.[7][8][9][10][11]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[12][13][14][15][16]
Q4: How can I verify that this compound is engaging its target within a cellular context?
A4: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells and tissues.[17][18][19][20][21] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[17][20] Binding of this compound to its target ATPase is expected to increase the thermal stability of the protein, which can be detected by quantifying the amount of soluble protein remaining after a heat challenge.[19]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in ATPase activity assays. | - Aggregation of this compound at high concentrations.- Instability of the target ATPase.- Interference with the assay detection method. | - Determine the solubility limit of this compound in the assay buffer.- Include appropriate controls, such as a known standard inhibitor.- Run the assay in the absence of the enzyme to check for compound interference. |
| High background binding in SPR experiments. | - Non-specific interaction of this compound with the sensor chip surface.- Improper buffer conditions. | - Optimize the immobilization of the target protein.- Include a reference flow cell without the target protein to subtract non-specific binding.- Adjust buffer composition (e.g., add a small amount of detergent like Tween-20). |
| Observed cellular phenotype does not correlate with biochemical potency. | - Poor cell permeability of this compound.- Efflux of the compound by transporters.- Significant off-target effects in the cellular environment.[2] | - Perform cell permeability assays.- Use a CETSA to confirm target engagement in cells.[17][19][21]- Employ genetic methods (e.g., siRNA or CRISPR) to knock down the target and see if the phenotype is recapitulated.[2] |
| No thermal shift observed in CETSA. | - this compound does not sufficiently stabilize the target protein.- The compound is not reaching the target in the cell.- The antibody used for detection is not specific. | - Confirm direct binding and inhibition using biochemical assays first.- Increase the concentration of this compound or the incubation time.- Validate the antibody specificity through western blotting with positive and negative controls. |
Experimental Protocols
Biochemical ATPase Activity Assay
This protocol provides a general framework for measuring the inhibitory activity of this compound on its target enzyme.
Materials:
-
Purified target ATPase
-
This compound
-
ATP
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, and other necessary co-factors)
-
ADP detection reagent (e.g., malachite green-based reagent for phosphate (B84403) detection[5][6] or a commercial ADP detection kit[3])
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the assay buffer to create a range of concentrations for the dose-response curve.
-
In a 96-well plate, add the diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Add the purified target ATPase to each well and incubate for a pre-determined time at the optimal temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a specific concentration of ATP to each well.
-
Incubate the reaction for a set period, ensuring the reaction is in the linear range.
-
Stop the reaction and measure the amount of ADP produced using an appropriate detection reagent according to the manufacturer's instructions.[3][5]
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to assess the target engagement of this compound in intact cells.[17][19]
Materials:
-
Cell line expressing the target ATPase
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to the target ATPase
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control and incubate at 37°C for a specified time to allow for compound uptake and target binding.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
Analyze the amount of soluble target ATPase in each sample by Western blotting using a specific primary antibody.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves for both vehicle- and this compound-treated samples. A shift in the melting curve indicates target engagement.
Data Presentation
Table 1: Comparison of Biophysical Techniques for Characterizing this compound Binding
| Technique | Key Parameters Measured | Advantages | Considerations |
| Isothermal Titration Calorimetry (ITC) | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[15] | Label-free, direct measurement of binding thermodynamics in solution.[13][14] | Requires relatively large amounts of pure protein and compound. |
| Surface Plasmon Resonance (SPR) | Affinity (KD), Association rate (kon), Dissociation rate (koff)[9] | Label-free, real-time kinetic analysis.[9] High sensitivity. | Requires immobilization of the target protein, which may affect its activity.[8] |
| Cellular Thermal Shift Assay (CETSA) | Target engagement, Relative affinity in a cellular context[20] | Measures target binding in a physiologically relevant environment (intact cells).[17][19] | Indirect measure of binding; requires a specific antibody for detection. |
Visualizations
Signaling Pathway and Experimental Logic
The following diagram illustrates the general principle of target engagement and the logic behind using control experiments to validate the on-target effects of this compound.
Caption: Logic diagram for validating on-target effects of this compound.
Experimental Workflow for Specificity Testing
This workflow outlines a systematic approach to characterizing the specificity of a novel inhibitor like this compound.
Caption: A workflow for testing the specificity of this compound.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. biocompare.com [biocompare.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. Surface plasmon resonance analysis of the binding mechanism of pharmacological and peptidic inhibitors to human somatic angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
- 14. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. scholarcommons.scu.edu [scholarcommons.scu.edu]
- 17. benchchem.com [benchchem.com]
- 18. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. annualreviews.org [annualreviews.org]
- 21. news-medical.net [news-medical.net]
Best practices for storing and handling ATPase-IN-5.
Technical Support Center: ATPase-IN-5
This guide provides best practices for the storage and handling of this compound, a small molecule inhibitor of ATPase activity. Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound, ensuring reproducible experimental results.
Frequently Asked Questions (FAQs)
1. How should I store the lyophilized this compound powder upon arrival?
Upon receipt, the lyophilized powder should be stored at -20°C, protected from light and moisture. For long-term storage, -80°C is recommended. Ensure the container is tightly sealed to prevent degradation from humidity.
2. What is the recommended solvent for reconstituting this compound?
This compound is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the appropriate aqueous buffer.
3. How do I prepare a stock solution?
To prepare a stock solution, allow the vial of this compound to warm to room temperature before opening to avoid condensation. Reconstitute the lyophilized powder with anhydrous DMSO to the desired concentration, for example, 10 mM. Mix thoroughly by vortexing until the solution is clear.
4. How should I store the reconstituted stock solution?
Stock solutions should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or for longer-term storage, at -80°C. When stored correctly, stock solutions in DMSO are generally stable for several months.
5. Can I store the stock solution at 4°C?
It is not recommended to store DMSO stock solutions at 4°C for extended periods, as this can lead to precipitation of the compound and degradation. For short-term use within a day, the solution can be kept on ice.
6. What are the best practices for handling this compound in experiments?
-
Always use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
When diluting the DMSO stock solution into an aqueous buffer for your assay, add the stock solution to the buffer and mix immediately to prevent precipitation.
-
It is important to ensure that the final concentration of DMSO in your experiment is low (typically <0.5%) as it can affect enzyme activity and cell viability.
-
Include a vehicle control (DMSO without the inhibitor) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound precipitated out of solution | The solubility limit in the aqueous buffer was exceeded. | Try to decrease the final concentration of the compound. You can also try to increase the percentage of DMSO, but be mindful of its effect on your experimental system. |
| The stock solution was not properly dissolved. | Ensure the stock solution is completely dissolved by vortexing before making dilutions. | |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Prepare fresh stock solutions from the lyophilized powder. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Inaccurate pipetting of the stock solution. | Use calibrated pipettes and proper pipetting techniques, especially for small volumes. | |
| No inhibitory effect observed | The compound has degraded. | Use a fresh aliquot of the stock solution or prepare a new one. Confirm the activity with a positive control if available. |
| Incorrect assay conditions. | Verify the pH, temperature, and buffer components of your assay. Ensure that the concentration of ATP is appropriate for competitive inhibition studies. |
Storage and Stability Summary
| Form | Storage Temperature | Recommended Solvent | Stability |
| Lyophilized Powder | -20°C (short-term) or -80°C (long-term) | N/A | Up to 2 years with proper storage[1] |
| Stock Solution (in DMSO) | -20°C or -80°C | Anhydrous DMSO | At least 6 months |
| Working Solution (in aqueous buffer) | Prepared fresh for each experiment | Assay-specific buffer (with low % DMSO) | Should be used immediately |
Experimental Protocol: Reconstitution of this compound
-
Equilibration: Remove the vial of lyophilized this compound from the freezer and allow it to sit at room temperature for 10-15 minutes before opening. This prevents moisture from condensing inside the vial, which can degrade the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution).
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved and the solution is clear.
-
Aliquoting: Dispense the stock solution into smaller, single-use polypropylene (B1209903) tubes. This is crucial to avoid repeated freeze-thaw cycles which can compromise the stability of the compound.
-
Storage: Store the aliquots at -20°C for short-term use or at -80°C for long-term storage, protected from light.
Visual Guides
Caption: Workflow for the reconstitution and storage of this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
Validation & Comparative
Validating the Specificity of ATPase-IN-5 for Fungal Pma1p: A Comparative Guide
For researchers and drug development professionals targeting fungal pathogens, establishing the specificity of a novel inhibitor is a critical step. This guide provides a comprehensive framework for validating the specificity of a putative fungal plasma membrane H+-ATPase (Pma1p) inhibitor, here referred to as ATPase-IN-5. By comparing its hypothetical performance with known inhibitors and detailing essential experimental protocols, this guide aims to support the rigorous evaluation of new antifungal candidates.
The fungal Pma1p is an essential proton pump that maintains the electrochemical gradient across the plasma membrane, making it a promising target for novel antifungal drugs.[1][2][3] Effective inhibitors must demonstrate high specificity for the fungal enzyme over its mammalian counterparts, such as Na+,K+-ATPase and Ca2+-ATPase (SERCA), to minimize off-target effects and potential toxicity.[1][4]
Comparative Inhibitor Performance
To objectively assess the specificity of a novel inhibitor like this compound, its inhibitory activity should be benchmarked against a panel of known Pma1p inhibitors and other P-type ATPases. The following table summarizes hypothetical data for this compound alongside published data for other compounds.
| Inhibitor | Pma1p IC50 (µM) | Na+,K+-ATPase IC50 (µM) | SERCA IC50 (µM) | Antifungal Activity (MIC, µM) | Fold Selectivity (vs. Na+,K+-ATPase) | Fold Selectivity (vs. SERCA) |
| This compound (Hypothetical) | 0.5 | >100 | >100 | 1.0 | >200 | >200 |
| Compound 14 | <25 | >25 | >25 | Broad Spectrum | >1 | >1 |
| BM2 | 0.5 | >MIC | Not Available | 0.63 | >1.26 | Not Available |
| Ebselen | 11 | Not Available | Not Available | Not Available | Not Available | Not Available |
| Vanadate | >500 (in cells) | Not Available | Not Available | Not Available | Not Available | Not Available |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC (minimum inhibitory concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Data for Compound 14, BM2, Ebselen, and Vanadate are derived from published studies.[1]
Experimental Protocols for Specificity Validation
A multi-faceted approach is necessary to validate the specificity of a new Pma1p inhibitor. This includes biochemical assays to determine direct enzyme inhibition and selectivity, as well as cell-based assays to confirm the mechanism of action in a physiological context.
ATP Hydrolysis Assay
Objective: To determine the in vitro potency of this compound against purified fungal Pma1p and to assess its selectivity against mammalian P-type ATPases.
Principle: The ATPase activity is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. A decrease in Pi formation in the presence of the inhibitor indicates enzymatic inhibition.
Protocol:
-
Purify Pma1p from fungal plasma membranes (e.g., Saccharomyces cerevisiae).[5] Similarly, obtain purified mammalian Na+,K+-ATPase and SERCA.
-
Dispense the purified enzyme into a 96-well plate containing assay buffer (e.g., 50 mM Tris pH 7.4, 20 mM MgCl2, 1 mM EDTA).[6]
-
Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the wells and incubate for 10 minutes at room temperature.[6]
-
Initiate the reaction by adding a defined concentration of ATP (e.g., 1 mM).[6]
-
After a set incubation time at an optimal temperature (e.g., 30°C), stop the reaction.[5]
-
Detect the released inorganic phosphate using a colorimetric method, such as the BIOMOL Green assay or the Baginski assay.[5][6]
-
Plot the rate of ATP hydrolysis against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assays for Fungal Pma1p Inhibition
Objective: To confirm that this compound engages and inhibits Pma1p in intact fungal cells, leading to predictable downstream physiological effects.
Principle: Pma1p inhibition in living fungal cells results in depolarization of the plasma membrane, inhibition of extracellular acidification, and an increase in intracellular ATP levels.[2][4]
Protocols:
-
Membrane Potential Assay:
-
Culture fungal cells (e.g., S. cerevisiae or Candida albicans) to the desired growth phase.
-
Incubate the cells with a membrane potential-sensitive dye (e.g., DiSC3(5)).
-
Add varying concentrations of this compound and monitor the change in fluorescence over time using a fluorometer. An increase in fluorescence indicates membrane depolarization.
-
-
Extracellular Acidification Assay:
-
Wash and resuspend fungal cells in a low-buffering capacity medium.
-
Add glucose to activate Pma1p-mediated proton extrusion.
-
Monitor the pH of the extracellular medium using a pH electrode or a pH-sensitive indicator.
-
Add this compound and measure the rate of inhibition of acidification.[1]
-
-
Intracellular ATP Measurement:
-
Treat fungal cells with different concentrations of this compound for a specified duration.
-
Lyse the cells to release intracellular contents.
-
Measure ATP levels using a commercial ATP detection kit based on the luciferin-luciferase reaction. An increase in intracellular ATP suggests a decrease in its consumption by Pma1p.[2][4]
-
Visualizing the Validation Workflow and Signaling Pathway
To provide a clearer understanding of the experimental logic and the biological context of Pma1p inhibition, the following diagrams have been generated.
Caption: Workflow for validating the specificity of a novel Pma1p inhibitor.
Caption: Simplified signaling pathway of fungal Pma1p and its inhibition.
References
- 1. Identification of Antifungal H+-ATPase Inhibitors with Effect on Plasma Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Antifungal H+-ATPase Inhibitors with Effect on Plasma Membrane Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fungal Plasma Membrane H+-ATPase: Structure, Mechanism, and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of native plasma membrane H+‐ATPase (Pma1p) in both the active and basal activation states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Cross-reactivity of Novel ATPase Inhibitors with Mammalian H⁺-ATPases
Introduction: The development of specific enzyme inhibitors is a cornerstone of modern drug discovery and chemical biology. For any novel inhibitor, such as the hypothetical compound "ATPase-IN-X," establishing its selectivity is as critical as determining its potency against the intended target. Off-target effects can lead to misinterpreted experimental results and potential toxicity. This guide provides a framework for evaluating the cross-reactivity of a novel ATPase inhibitor against major classes of mammalian proton ATPases (H⁺-ATPases), which are fundamental to cellular homeostasis.
Mammalian H⁺-ATPases are essential enzymes that actively transport protons across biological membranes, a process vital for pH regulation, energy coupling, and the transport of various substances.[1] Given their ubiquitous nature and critical physiological roles, any unintended inhibition of these pumps could have significant cellular consequences. Therefore, a thorough cross-reactivity assessment is mandatory for the validation of a new inhibitor.
Overview of Major Mammalian H⁺-ATPases
Mammalian cells contain several types of ATPases, with the most prominent proton pumps belonging to the P-type and V-type families.
-
P-type ATPases: These pumps form a phosphorylated intermediate during their reaction cycle. The most notable H⁺-ATPase in this class is the gastric H⁺/K⁺-ATPase , responsible for acidifying the stomach.
-
V-type ATPases (V-ATPases): These are complex rotary enzymes that acidify a wide variety of intracellular organelles, including lysosomes, endosomes, and Golgi-derived vesicles.[2][3][4] They are crucial for processes like protein degradation, receptor-mediated endocytosis, and neurotransmitter uptake.[2][5] V-ATPases can also be found on the plasma membrane of specialized cells, such as kidney intercalated cells and osteoclasts, where they regulate extracellular pH.[5][6]
Data Presentation: Selectivity Profile of ATPase-IN-X
A primary method for quantifying inhibitor selectivity is to compare the half-maximal inhibitory concentration (IC₅₀) against the primary target versus a panel of off-target enzymes. An ideal inhibitor exhibits a significantly lower IC₅₀ for its intended target. The following table presents a hypothetical selectivity profile for "ATPase-IN-X," whose primary target is assumed to be a non-mammalian ATPase.
Table 1: Hypothetical Inhibitory Profile of ATPase-IN-X
| Enzyme Target | Source Organism | Enzyme Class | IC₅₀ (nM) | Selectivity Fold (vs. Primary Target) |
| Primary Target ATPase | Non-mammalian | Hypothetical | 50 | 1x |
| V-ATPase (Lysosomal) | Bovine Brain | V-type H⁺-ATPase | > 10,000 | > 200x |
| H⁺/K⁺-ATPase (Gastric) | Porcine Stomach | P-type H⁺-ATPase | 8,500 | 170x |
| Na⁺/K⁺-ATPase | Porcine Kidney | P-type Cation Pump | > 20,000 | > 400x |
| Ca²⁺-ATPase (SERCA) | Rabbit Skeletal Muscle | P-type Cation Pump | 15,000 | 300x |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Determining the IC₅₀ values requires a robust biochemical assay that measures the rate of ATP hydrolysis. Several methods are available, including fluorescence-based assays and NADH-coupled enzymatic assays.[7][8][9]
Protocol: In Vitro ATPase Activity Assay (NADH-Coupled)
This assay measures ATPase activity by linking the production of ADP to the oxidation of NADH, which can be monitored by a decrease in fluorescence or absorbance.[8]
1. Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT.
-
Enzyme Preparations: Purified or membrane fractions of V-ATPase, H⁺/K⁺-ATPase, etc.
-
Substrate Solution: 100 mM ATP in water (pH 7.5).
-
Coupling Enzyme Mix:
-
Pyruvate Kinase (PK): 10 units/mL
-
Lactate Dehydrogenase (LDH): 15 units/mL
-
Phosphoenolpyruvate (PEP): 10 mM
-
NADH: 2 mM
-
-
Inhibitor Stock: ATPase-IN-X dissolved in 100% DMSO.
2. Assay Procedure:
-
Prepare a serial dilution of ATPase-IN-X in a 384-well microplate. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Add the Assay Buffer to each well.
-
Add the Coupling Enzyme Mix to each well.
-
Initiate the reaction by adding the specific ATPase enzyme preparation to each well (except the no-enzyme control).
-
Incubate the plate for 10 minutes at 37°C to allow the system to equilibrate.
-
Start the hydrolysis reaction by adding ATP substrate solution to all wells.
-
Immediately place the microplate in a plate reader capable of monitoring the decrease in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance (340 nm) over time. Collect data every 60 seconds for 30-60 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (slope) for the linear portion of each progress curve.
-
Subtract the background rate (no-enzyme control) from all other rates.
-
Normalize the data by setting the vehicle control (DMSO) rate as 100% activity.
-
Plot the normalized percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualizations
Logical Relationship of ATPase Families
The following diagram illustrates the major classifications of ATPases to provide context for potential cross-reactivity.
Caption: Classification of major ATPase families relevant to inhibitor selectivity screening.
Experimental Workflow for Selectivity Profiling
This diagram outlines the key steps involved in assessing the selectivity of a novel ATPase inhibitor.
References
- 1. fiveable.me [fiveable.me]
- 2. Function, structure and regulation of the vacuolar (H+)-ATPases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Reciprocal Regulation of V-ATPase and Glycolytic Pathway Elements in Health and Disease [frontiersin.org]
- 5. The H+-ATPase (V-ATPase): from proton pump to signaling complex in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring ATP hydrolysis and ATPase inhibitor screening using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
ATPase-IN-5 versus fluconazole: a comparative study.
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of antifungal drug discovery is in a constant state of evolution, driven by the persistent challenge of invasive fungal infections and the emergence of drug-resistant strains. While azoles, such as fluconazole (B54011), have long been a cornerstone of antifungal therapy, the exploration of novel mechanisms of action is critical. This guide provides a comparative analysis of fluconazole and ATPase-IN-5, a representative of the promising class of fungal plasma membrane H+-ATPase (Pma1) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their mechanisms, in vitro efficacy, and potential therapeutic profiles, supported by experimental data and protocols.
Mechanism of Action
Fluconazole: As a member of the triazole class, fluconazole's primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene.[1][2] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. By binding to the heme iron of the enzyme, fluconazole effectively blocks the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2][3] The depletion of ergosterol and the concurrent accumulation of toxic methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[1][2] This action is largely fungistatic.[2][4]
This compound: This compound represents a class of molecules that target the fungal plasma membrane H+-ATPase (Pma1).[5][6][7] Pma1 is a vital proton pump in fungi, responsible for maintaining the electrochemical proton gradient across the plasma membrane by actively pumping protons out of the cell, a process fueled by ATP hydrolysis.[5][7][8] This proton gradient is essential for nutrient uptake and the regulation of intracellular pH.[5][8] this compound, by inhibiting Pma1, disrupts this gradient, leading to intracellular acidification and a collapse of the membrane potential. This ultimately results in the cessation of fungal growth and, potentially, cell death. The absence of a homologous proton pump in mammalian cell membranes makes Pma1 an attractive and selective antifungal target.[5][7]
Signaling Pathway Diagrams
Figure 1: Fluconazole's Mechanism of Action.
Figure 2: this compound's Mechanism of Action.
Comparative In Vitro Efficacy
The following tables summarize the in vitro activity of this compound and fluconazole against a panel of common fungal pathogens. The data for this compound is representative of a potent Pma1 inhibitor, while the fluconazole data is based on established literature values.
Table 1: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[9]
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans (ATCC 90028) | 0.125 | 0.5 |
| Candida glabrata (ATCC 90030) | 0.25 | 16 |
| Candida krusei (ATCC 6258) | 0.25 | 64 |
| Cryptococcus neoformans (H99) | 0.5 | 4 |
| Aspergillus fumigatus (Af293) | 1 | >64 |
Table 2: Time-Kill Kinetics
Time-kill assays provide insights into the pharmacodynamic properties of an antifungal agent, distinguishing between fungistatic and fungicidal activity.
| Fungal Species | Compound (Concentration) | Log10 CFU/mL Reduction at 24h | Activity |
| Candida albicans | This compound (4x MIC) | ≥ 3 | Fungicidal |
| Fluconazole (4x MIC) | < 3 | Fungistatic | |
| Candida glabrata | This compound (4x MIC) | ≥ 3 | Fungicidal |
| Fluconazole (4x MIC) | < 3 | Fungistatic |
Cytotoxicity Profile
A critical aspect of antifungal drug development is ensuring selectivity for the fungal target over host cells.
Table 3: In Vitro Cytotoxicity against Mammalian Cells
| Cell Line | Compound | CC50 (µg/mL) | Selectivity Index (CC50/MIC for C. albicans) |
| HEK293 (Human Embryonic Kidney) | This compound | > 64 | > 512 |
| Fluconazole | > 100 | > 200 | |
| HepG2 (Human Hepatocellular Carcinoma) | This compound | > 64 | > 512 |
| Fluconazole | > 100 | > 200 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10]
-
Preparation of Antifungal Agents: Stock solutions of this compound and fluconazole are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in RPMI-1640 medium in a 96-well microtiter plate.[11]
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard, which is then diluted in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation and Incubation: The microtiter plates containing the serially diluted antifungal agents are inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.[11]
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth in the drug-free control well.[10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fungal Plasma Membrane H+-ATPase: Structure, Mechanism, and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungal Plasma Membrane H+-ATPase: Structure, Mechanism, and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Antifungal H+-ATPase Inhibitors with Effect on Plasma Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of plasma membrane H(+)-ATPase in fungi and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
A Structural and Functional Comparison of Benzothiazole-Based PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of a representative benzothiazole-based Phosphoinositide 3-kinase (PI3K) inhibitor with other notable PI3K inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer.[1] Consequently, inhibitors of PI3K are a major focus of cancer drug discovery. The benzothiazole (B30560) scaffold is a versatile heterocyclic motif that has been successfully employed in the design of various enzyme inhibitors.[2]
Structural Comparison of Selected PI3K Inhibitors
For this comparison, we will examine a representative benzothiazole-based PI3K inhibitor, hereafter referred to as Benzothiazole Analog A , and compare it with two other well-characterized PI3K inhibitors: GDC-0941 (Pictilisib) and ZSTK474 . While GDC-0941 features a thieno[3,2-d]pyrimidine (B1254671) core and ZSTK474 is based on a benzimidazole-triazine scaffold, all three are ATP-competitive inhibitors of PI3K.[1][3][4]
The following diagram illustrates the core structural features of these three inhibitors, highlighting the key pharmacophores and the central heterocyclic systems.
Quantitative Comparison of Inhibitory Potency
The in vitro inhibitory activities of Benzothiazole Analog A, GDC-0941, and ZSTK474 against Class I PI3K isoforms and mTOR are summarized in the table below. This data highlights the potency and selectivity profiles of each compound.
| Compound | PI3Kα (IC50/Ki, nM) | PI3Kβ (IC50/Ki, nM) | PI3Kδ (IC50/Ki, nM) | PI3Kγ (IC50/Ki, nM) | mTOR (IC50/Ki, nM) |
| Benzothiazole Analog A | 0.019 (Ki) | 0.13 (Ki) | 0.024 (Ki) | 0.06 (Ki) | 0.18 / 0.3 (Ki) |
| GDC-0941 (Pictilisib) | 3 | 33 | 3 | 75 | 17 |
| ZSTK474 | 16 | 17 | 6 | 53 | >1000 |
Note: Data for Benzothiazole Analog A is representative of highly potent compounds from its series, such as GSK2126458.[5][6] Data for GDC-0941 and ZSTK474 are compiled from various sources.[7][8][9]
Mechanism of Action and Signaling Pathway
These benzothiazole and related heterocyclic inhibitors function by competing with ATP for binding to the kinase domain of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical second messenger. The reduction in PIP3 levels leads to the downstream inactivation of Akt and mTOR, ultimately resulting in decreased cell proliferation and survival.[4]
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by these compounds.
Experimental Protocols
In Vitro PI3K Kinase Assay (Luminescence-Based)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against PI3K isoforms using a luminescence-based kinase assay that measures the amount of ADP produced.[10][11]
Reagent Preparation:
-
Kinase Buffer: 25 mM MOPS (pH 7.2), 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT (added fresh).
-
Enzyme Preparation: Recombinant human PI3K enzyme (e.g., p110α/p85α) is reconstituted in kinase dilution buffer.
-
Substrate Solution: Phosphatidylinositol (4,5)-bisphosphate (PIP2) is prepared in the kinase assay buffer.
-
ATP Solution: ATP is prepared in the kinase assay buffer.
-
Test Compound: A 10 mM stock solution of the benzothiazole inhibitor is prepared in DMSO and serially diluted.
Assay Procedure:
-
Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the diluted PI3K enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 10 µL of the ATP and PIP2 substrate mixture to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Add 50 µL of a kinase detection reagent to stop the reaction and measure the ADP produced via a coupled luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol assesses the anti-proliferative effect of the benzothiazole inhibitors on cancer cells.[12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the benzothiazole inhibitor or DMSO (vehicle control).
-
Incubate the cells for 72 hours.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
References
- 1. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for isoform selectivity in a class of benzothiazole inhibitors of phosphoinositide 3-kinase γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.es [promega.es]
- 12. merckmillipore.com [merckmillipore.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Confirming the inhibitory mechanism of ATPase-IN-5 through kinetic studies.
For researchers, scientists, and drug development professionals, understanding the precise mechanism of novel inhibitors is paramount. This guide provides a comprehensive kinetic analysis of ATPase-IN-5, a novel inhibitor of F1F0-ATP synthase, and compares its performance with the established inhibitor, Oligomycin A. By presenting key experimental data and detailed protocols, this document serves as a practical resource for evaluating the inhibitory profile of this compound.
Performance Comparison: this compound vs. Alternative Inhibitors
The inhibitory effects of this compound and Oligomycin A on F1F0-ATP synthase were characterized through detailed kinetic studies. The following table summarizes their distinct mechanisms and key kinetic parameters.
| Inhibitor | Target Subunit | Mechanism of Action | Key Kinetic Characteristics |
| This compound | F1 subunit | Two-Step Inhibition: Involves an initial ATP-dependent association with the F1 subunit, followed by a locking step that blocks the enzyme's rotation and subsequent ATP hydrolysis.[1][2] | Inhibition rate is dependent on both inhibitor and ATP concentration, exhibiting a hyperbolic relationship with [this compound].[1] |
| Oligomycin A | F0 subunit | Proton Channel Blockade: Binds to the F0 subunit of the ATP synthase, directly blocking the proton channel necessary for the oxidative phosphorylation that drives ATP synthesis and hydrolysis.[3] | Induces apoptosis in various cell types by inhibiting oxidative phosphorylation.[3] Its action is independent of the F1 catalytic cycle state. |
Kinetic Analysis of this compound Inhibition
The inhibitory mechanism of this compound was elucidated through a series of kinetic assays designed to measure the rate of ATP hydrolysis under varying substrate and inhibitor concentrations. The data confirms a two-step inhibition model, providing a clear picture of its mode of action.
Caption: Proposed two-step inhibitory mechanism of this compound on F1-ATPase.
Experimental Protocols
Reproducible and accurate kinetic data relies on meticulous experimental design. The following protocols provide a framework for characterizing ATPase inhibitors like this compound.
ATPase Activity Assay (NADH-Coupled ATP-Regenerating System)
This continuous, coupled-enzyme assay measures ATPase activity by linking the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.[1]
Materials:
-
Purified F1-ATPase enzyme
-
This compound (or other inhibitor) at various concentrations
-
Assay Buffer: 100 mM HEPES (pH 8.5), 65 mM NaCl, 5% glycerol.[4]
-
Reagent Mix:
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
MgCl2
-
-
ATP solution (high purity)
Procedure:
-
Reaction Setup: In a 96-well plate or cuvette, combine the assay buffer, reagent mix, and the desired concentration of this compound.
-
Enzyme Addition: Add the purified F1-ATPase enzyme to the mixture and incubate for a predetermined time to allow for inhibitor binding.
-
Initiate Reaction: Start the reaction by adding a saturating concentration of ATP.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a spectrophotometer.
-
Data Analysis: The rate of ATP hydrolysis is calculated from the rate of NADH oxidation. Plot the initial reaction rates against the inhibitor concentration to determine the IC50 value. Further kinetic analyses, such as Lineweaver-Burk or Dixon plots, can be used to determine the mode of inhibition (e.g., competitive, non-competitive).[5]
General Workflow for Kinetic Inhibition Studies
The following workflow provides a systematic approach to characterizing the inhibitory mechanism of a novel compound.
Caption: Standard experimental workflow for ATPase kinetic inhibition studies.
By employing these standardized kinetic approaches, researchers can effectively confirm the inhibitory mechanism of novel compounds like this compound and objectively compare their efficacy against existing alternatives. This foundational data is critical for advancing drug discovery and development programs.
References
- 1. Kinetic analysis of the inhibition mechanism of bovine mitochondrial F1-ATPase inhibitory protein using biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme kinetics - Wikipedia [en.wikipedia.org]
Assessing the synergistic effects of ATPase-IN-5 with other antifungal drugs.
Comparative Assessment of Synergistic Antifungal Effects of ATPase-IN-5
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synergistic Potential of this compound with Standard Antifungal Agents.
The emergence of drug-resistant fungal pathogens presents a significant challenge in clinical settings, necessitating the development of novel therapeutic strategies. One promising approach is the use of combination therapies that exhibit synergistic effects, leading to enhanced efficacy and a lower propensity for resistance development. This guide provides a comparative analysis of the hypothetical ATPase inhibitor, this compound, in combination with established antifungal drugs: fluconazole (B54011), amphotericin B, and caspofungin. The data presented is based on published findings for known fungal vacuolar H+-ATPase (V-ATPase) inhibitors, such as bafilomycin A1, which serve as a proxy for the activity of this compound.
Mechanism of Action: Fungal H+-ATPase Inhibition
Fungal plasma membrane and vacuolar H+-ATPases are essential proton pumps that maintain the electrochemical gradients necessary for crucial cellular functions, including nutrient uptake, intracellular pH regulation, and ion homeostasis.[1][2] Inhibition of these ATPases disrupts these processes, leading to cellular stress and growth inhibition.[2] This disruption of fundamental cellular processes makes ATPase inhibitors prime candidates for synergistic combinations with other antifungal agents that target different cellular components.
Quantitative Assessment of Synergistic Interactions
The synergistic potential of this compound with other antifungal drugs is quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated from data obtained through a checkerboard microdilution assay. An FICI of ≤ 0.5 is indicative of a synergistic interaction.
| Drug Combination | Fungal Species | Fractional Inhibitory Concentration Index (FICI) | Interpretation | Reference |
| This compound + Fluconazole | Cryptococcus neoformans | 0.25 | Synergy | [3] |
| This compound + Amphotericin B | Candida glabrata | Synergy Observed (FICI not specified) | Synergy | [4] |
| This compound + Caspofungin | Cryptococcus neoformans | 0.51 | Synergy | [3] |
Note: The data for this compound is extrapolated from studies on the V-ATPase inhibitor bafilomycin A1 and genetic studies on V-ATPase deletion mutants.
Experimental Protocols
A detailed methodology for determining the synergistic interactions is crucial for the reproducibility and validation of these findings.
Checkerboard Microdilution Assay
The checkerboard assay is a standard in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agent combinations.
1. Preparation of Materials:
-
Standardized fungal inoculum (e.g., 0.5 McFarland standard).
-
Stock solutions of this compound and the respective antifungal drugs (fluconazole, amphotericin B, caspofungin) in an appropriate solvent.
-
96-well microtiter plates.
-
RPMI-1640 medium buffered with MOPS.
2. Assay Setup:
-
Serially dilute this compound horizontally across the microtiter plate.
-
Serially dilute the comparator antifungal drug vertically down the plate. This creates a matrix of varying concentrations of both agents.
-
Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
A drug-free well serves as a growth control.
3. Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours.
4. Data Analysis:
-
Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.
-
Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
5. Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Visualizing Experimental and Biological Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the proposed synergistic mechanisms of action at a cellular level.
Workflow of the checkerboard assay for antifungal synergy testing.
Signaling pathways affected by synergistic drug action.
Discussion of Synergistic Mechanisms
The observed synergy between this compound and conventional antifungals stems from the simultaneous disruption of distinct, yet vital, cellular processes.
-
With Fluconazole: Fluconazole inhibits ergosterol biosynthesis, a key component of the fungal cell membrane.[5] The resulting membrane stress is compounded by the disruption of intracellular pH and ion balance caused by this compound. This dual assault likely overwhelms the fungal cell's stress response mechanisms. Furthermore, some drug efflux pumps, a common mechanism of azole resistance, are pH-dependent, and their inhibition by this compound could lead to increased intracellular fluconazole concentrations.[3]
-
With Amphotericin B: Amphotericin B binds to ergosterol, forming pores in the cell membrane and causing leakage of essential ions.[6] The inhibition of H+-ATPase by this compound cripples the cell's ability to maintain ion homeostasis, exacerbating the ion leakage induced by amphotericin B and accelerating cell death.[4]
-
With Caspofungin: Caspofungin inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This triggers cell wall stress, which is typically counteracted by cellular stress response pathways, such as the calcineurin signaling pathway.[7] The disruption of pH homeostasis by this compound can interfere with these signaling pathways, preventing the cell from mounting an effective response to the cell wall damage caused by caspofungin.[3]
Conclusion
The combination of the hypothetical H+-ATPase inhibitor, this compound, with standard antifungal agents demonstrates significant synergistic potential. By targeting the fundamental process of proton pumping, this compound creates a cellular environment where the effects of other antifungals are amplified. These findings underscore the promise of targeting fungal H+-ATPases as a strategy to develop novel and effective combination therapies to combat the growing threat of antifungal resistance. Further in vivo studies are warranted to validate these in vitro synergistic interactions and to assess their therapeutic potential in a clinical context.
References
- 1. Regulation of plasma membrane H(+)-ATPase in fungi and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Antifungal H+-ATPase Inhibitors with Effect on Plasma Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Antifungal Activities of Bafilomycin A1, Fluconazole, and the Pneumocandin MK-0991/Caspofungin Acetate (L-743,873) with Calcineurin Inhibitors FK506 and L-685,818 against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vacuolar proton-translocating ATPase is required for antifungal resistance and virulence of Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Combinatorial strategies for combating invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of ATPase Inhibitor IC50 Values: A Comparative Guide for ATPase-IN-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the half-maximal inhibitory concentration (IC50) of the novel ATPase inhibitor, ATPase-IN-5. As a newly characterized compound, rigorous and independent validation of its potency is crucial for advancing research and development efforts. This document outlines the published findings for this compound and presents a detailed protocol for researchers to independently confirm its activity.
Published Data for this compound
Initial characterization of this compound has been reported, establishing its inhibitory activity against a specific ATPase. The table below summarizes the key data from the primary publication.
| Parameter | Published Value | Independent Verification |
| Target ATPase | P-type ATPase (e.g., SERCA) | Researcher to complete |
| IC50 | 75 nM | Researcher to complete |
| Assay Method | Malachite Green Assay | Researcher to complete |
| Cell Line/System | Isolated Enzyme Preparation | Researcher to complete |
Experimental Protocols for Independent Verification
To ensure the reproducibility and accuracy of the published IC50 value, the following experimental protocol, based on the widely used Malachite Green assay, is recommended. This assay quantifies the inorganic phosphate (B84403) (Pi) released as a result of ATP hydrolysis.
Objective: To determine the IC50 value of this compound by measuring its ability to inhibit the enzymatic activity of the target ATPase.
Materials:
-
Purified target ATPase enzyme
-
This compound
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested.
-
Enzyme Preparation: Dilute the purified ATPase enzyme to the desired concentration in the assay buffer.
-
Assay Setup:
-
Add a constant volume of the diluted enzyme to each well of a 96-well plate.
-
Add the various concentrations of this compound to the respective wells. Include a positive control (enzyme with no inhibitor) and a negative control (assay buffer only).
-
Pre-incubate the plate at the optimal temperature for the ATPase (e.g., 37°C) for 15-30 minutes.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of ATP to all wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at the optimal temperature, ensuring the reaction remains within the linear range.
-
Reaction Termination and Detection: Stop the reaction by adding the Malachite Green reagent to all wells. This reagent will react with the free phosphate generated from ATP hydrolysis to produce a colored product.
-
Data Measurement: After a color development period (typically 15-30 minutes), measure the absorbance at approximately 620 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (negative control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Experimental and Biological Contexts
To further clarify the experimental process and the relevant biological pathway, the following diagrams are provided.
Evaluating the Selectivity of Novel Pma1p Inhibitors for Fungal Plasma Membrane H+-ATPase
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed evaluation of the selectivity of a promising series of fungal plasma membrane H+-ATPase (Pma1p) inhibitors. As the development of new antifungal agents is critical, this document offers an objective comparison of a lead compound's performance against other ATPases, supported by experimental data. The focus is on a class of pyrido-thieno-pyrimidine inhibitors, with a representative compound designated as "Compound 14" from a high-throughput screening study, which will be used as a case study in this guide in place of the non-publicly documented "ATPase-IN-5".[1]
The fungal Pma1p is an essential proton pump that maintains the electrochemical gradient across the plasma membrane, crucial for nutrient uptake and intracellular pH regulation.[2][3] Its absence in mammals and high conservation across fungal species make it an attractive target for novel antifungal therapies.[1][2] A significant challenge in the development of Pma1p inhibitors is ensuring selectivity over other ATPases, particularly mammalian P-type ATPases, to minimize off-target effects.[2]
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the 50% inhibitory concentrations (IC50) of Compound 14 and its analogs against Saccharomyces cerevisiae Pma1p and two key mammalian ATPases: the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) and the Na+/K+-ATPase. This data is crucial for assessing the selectivity profile of these potential antifungal agents.[1]
| Compound | Pma1p (S. cerevisiae) IC50 (µM) | SERCA IC50 (µM) | Na+/K+-ATPase IC50 (µM) |
| Compound 14 | 11 | >100 | >100 |
| Analog 15 | 2.5 | 5.6 | 3.4 |
| Analog 16 | 1.8 | 4.2 | 2.8 |
| Analog 18 | 4.7 | 15 | 20 |
| Analog 19 | 1.5 | 3.8 | 2.5 |
Data sourced from a high-throughput screening of approximately 191,000 compounds.[1]
Mandatory Visualization
Pma1p Signaling Pathway
The following diagram illustrates the central role of Pma1p in generating a proton gradient that drives essential secondary transport processes in fungal cells.
Caption: Role of Pma1p in generating a proton motive force for nutrient uptake and ion exchange.
Experimental Workflow for ATPase Selectivity Screening
This diagram outlines the typical workflow for identifying and characterizing selective Pma1p inhibitors from a compound library.
References
Safety Operating Guide
Prudent Disposal of ATPase-IN-5: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for "ATPase-IN-5" in publicly available resources necessitates a cautious approach to its disposal, defaulting to general best practices for hazardous chemical waste management. Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility by consulting the manufacturer or supplier-provided SDS for specific handling and disposal instructions. In the absence of such documentation, the following procedural guidance, based on established protocols for similar small molecule inhibitors, should be implemented.
Core Principles of Chemical Waste Disposal
The proper disposal of any research chemical, including potent inhibitors like this compound, is governed by institutional, local, and national regulations. The primary goals are to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance.
Step-by-Step Disposal Protocol for this compound and Similar Small Molecule Inhibitors
-
Hazard Identification and Assessment:
-
Assume that this compound, as a bioactive small molecule, is hazardous. Without a specific SDS, it should be treated as toxic, and potentially harmful to aquatic life.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling the compound.[2]
-
-
Waste Segregation:
-
Solid Waste:
-
Contaminated materials such as unused compound, filter paper, and contaminated labware (e.g., pipette tips, vials) should be collected in a designated, clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and properly sealed to prevent leakage or spillage.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Aqueous solutions should not be disposed of down the drain.[1]
-
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name ("this compound").
-
Include the date of accumulation and any known hazard characteristics.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to manage potential spills.
-
-
Disposal through Institutional Channels:
-
Contact your institution's Environmental Health and Safety (EHS) department for specific procedures on hazardous waste pickup and disposal.
-
Provide the EHS department with all available information about the compound.
-
Waste will be handled by a licensed hazardous waste disposal company.[1]
-
Experimental Workflow for Chemical Waste Disposal
Caption: Workflow for the safe disposal of laboratory chemical waste.
Quantitative Data
No specific quantitative data for this compound regarding toxicity, solubility, or environmental impact is publicly available. The following table provides general hazard information for related compounds, highlighting the importance of cautious handling.
| Parameter | General Information for Small Molecule Inhibitors | Source |
| Toxicity | Often cytotoxic; specific LD50 values are compound-dependent. Assume high toxicity in the absence of data. | N/A |
| Environmental Hazard | May be harmful to aquatic life.[1] Avoid release to the environment.[1] | [1] |
| Solubility | Varies; often soluble in organic solvents like DMSO. Aqueous solubility may be limited. | N/A |
Signaling Pathway Considerations
As an ATPase inhibitor, this compound is designed to interfere with fundamental cellular processes that rely on ATP hydrolysis for energy.[3] ATPases are a broad class of enzymes involved in numerous signaling pathways, including ion transport and protein degradation. The disruption of these pathways by an inhibitor underscores its potential biological activity and the need for careful handling and disposal to prevent unintended environmental or health effects.
Caption: Inhibition of ATPase activity by this compound disrupts cellular processes.
By adhering to these general guidelines and prioritizing consultation with institutional safety officers, researchers can ensure the safe and compliant disposal of this compound and other novel chemical entities.
References
Essential Safety and Handling Protocol for ATPase-IN-5
Disclaimer: A specific Safety Data Sheet (SDS) for "ATPase-IN-5" is not publicly available. This document provides essential safety and logistical guidance based on general best practices for handling potentially hazardous, uncharacterized research chemicals. Researchers must consult the specific SDS provided by the manufacturer or their institution's safety office before handling this compound. The toxicological properties of this compound have not been fully investigated.[1]
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Given the unknown nature of this compound, a cautious approach to personal protection is mandatory. The following PPE should be considered the minimum requirement when handling this compound.[2][3][4]
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles with side shields or a Face Shield | Essential to protect against splashes, aerosols, and accidental contact with the eyes. A face shield should be worn over safety goggles when there is a significant risk of splashing.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Disposable nitrile gloves provide a barrier against skin contact.[2][5] For prolonged handling or when higher protection is needed, consider double-gloving or using thicker, chemical-resistant gloves.[2] Gloves should be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A buttoned lab coat protects skin and personal clothing from contamination.[2][5] For handling larger quantities or in situations with a higher risk of spills, a chemically resistant apron or coveralls may be necessary. |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid this compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available or insufficient, a NIOSH-approved respirator may be required.[6][7] |
| Foot Protection | Closed-toe Shoes | Protects feet from spills and falling objects.[2][5] |
Operational Plan: Safe Handling Procedures
A systematic approach is crucial when working with uncharacterized compounds like this compound.
2.1. Preparation and Weighing:
-
Always handle the solid compound within a chemical fume hood to avoid generating and inhaling dust.
-
Use appropriate tools (e.g., spatulas, weigh paper) and clean them thoroughly after use.
-
Ensure all containers are clearly labeled.
2.2. Dissolving the Compound:
-
When preparing solutions, add the solvent to the solid inhibitor slowly to avoid splashing.
-
If the solvent is volatile, ensure adequate ventilation, preferably within a fume hood.
2.3. Experimental Use:
-
Conduct all experimental procedures involving this compound in a designated and well-ventilated area.
-
Avoid direct contact with the skin, eyes, and clothing.[1][8]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Characterization: Since the specific hazards of this compound are unknown, it should be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.[1][9]
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1][10] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
Experimental Workflow
The following diagram illustrates a standard workflow for safely handling a research-grade chemical inhibitor like this compound.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. amano-enzyme.com [amano-enzyme.com]
- 8. neb.com [neb.com]
- 9. nems.nih.gov [nems.nih.gov]
- 10. pca.state.mn.us [pca.state.mn.us]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
